molecular structure and formula of N-[(3-chlorophenyl)methoxy]cyclohexanimine
The following is an in-depth technical guide on the molecular structure, synthesis, and properties of N-[(3-chlorophenyl)methoxy]cyclohexanimine (CAS 951625-74-4). Executive Summary & Chemical Identity N-[(3-chlorophenyl...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on the molecular structure, synthesis, and properties of N-[(3-chlorophenyl)methoxy]cyclohexanimine (CAS 951625-74-4).
Executive Summary & Chemical Identity
N-[(3-chlorophenyl)methoxy]cyclohexanimine is a specialized organic intermediate belonging to the oxime ether class. Structurally, it consists of a cyclohexylidene moiety linked via an oxime oxygen to a 3-chlorobenzyl group. This compound serves as a versatile building block in medicinal chemistry, particularly in the development of central nervous system (CNS) agents and agrochemicals where the oxime ether pharmacophore is leveraged for its hydrolytic stability and lipophilicity.
(Predicted) NDVCZDFFOQKAGV-UHFFFAOYSA-N (Isomeric form dependent on synthesis)
Molecular Architecture
The molecule is characterized by two distinct hydrophobic domains connected by a semi-rigid linker.
Cyclohexylidene Core: A saturated six-membered ring acting as a lipophilic anchor. Unlike aromatic rings, this aliphatic cycle introduces specific steric bulk and flexibility (chair conformation) distinct from planar aryl groups.
Oxime Ether Linkage (=N-O-CH₂-): This functional group is critical for biological activity. It mimics the peptide bond in bioisosteric replacement but offers superior metabolic stability against peptidases.
3-Chlorobenzyl Moiety: An aromatic ring substituted at the meta-position with chlorine. The chlorine atom enhances lipophilicity (increasing logP) and metabolic resistance by blocking oxidation at the reactive phenyl ring positions.
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and retrosynthetic fragmentation of the molecule.
Figure 1: Retrosynthetic assembly of N-[(3-chlorophenyl)methoxy]cyclohexanimine via Williamson ether synthesis.
Physicochemical Properties
The following data points are essential for handling and formulation. Values are derived from experimental analogues and predictive models for this specific CAS entry.
Property
Value / Range
Significance
Physical State
Pale yellow oil or low-melting solid
Typical for mid-weight oxime ethers.
Boiling Point
344.6 ± 44.0 °C (at 760 mmHg)
High boiling point indicates low volatility.
Density
1.15 ± 0.1 g/cm³
Slightly denser than water due to the Cl atom.
LogP (Predicted)
4.2 – 4.8
Highly lipophilic; likely to cross the blood-brain barrier (BBB).
Flash Point
~162 °C
Non-flammable under standard lab conditions.
Solubility
DMSO, Chloroform, Ethanol, Ethyl Acetate
Insoluble in water; requires organic co-solvents for assays.
Synthesis Protocols
Two primary pathways exist for synthesizing this compound. Method A is preferred for industrial scalability due to the availability of precursors.
Method A: O-Alkylation of Cyclohexanone Oxime (Williamson Ether Synthesis)
This method involves the nucleophilic attack of the oximate anion on the benzylic halide.
Activation: In a flame-dried round-bottom flask under Argon, dissolve cyclohexanone oxime in anhydrous DMF.
Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes until H₂ evolution ceases. The solution will turn yellow/orange, indicating oximate formation.
Alkylation: Add 3-chlorobenzyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4–12 hours.
Quench & Workup: Pour the mixture into ice-cold water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify via silica gel column chromatography (Hexane:EtOAc 9:1) to yield the product as a clear/pale yellow oil.
Method B: Condensation of Cyclohexanone with O-Substituted Hydroxylamine
This method avoids strong bases but requires the pre-synthesis of the hydroxylamine salt.
Dissolve O-(3-chlorobenzyl)hydroxylamine HCl and sodium acetate in ethanol.
Add cyclohexanone dropwise.
Reflux for 2–3 hours.
Remove ethanol, add water, and extract with dichloromethane.
Reaction Pathway Diagram
Figure 2: Stepwise synthetic pathway from cyclohexanone precursor.
Applications & Utility
While specific pharmacological data for CAS 951625-74-4 is proprietary to screening libraries, its structure suggests specific utility:
Medicinal Chemistry Scaffold: The O-benzyl oxime moiety is a pharmacophore found in antidepressants (e.g., Fluvoxamine analogues) and anticonvulsants. The 3-chloro substituent is a classic bioisostere used to improve metabolic stability and receptor binding affinity.
Agrochemical Intermediates: Oxime ethers are critical in the synthesis of strobilurin-class fungicides and certain oxime-carbamate insecticides. This molecule may serve as a lipophilic precursor in these pathways.
Organic Synthesis: It can be reduced (using borane or LiAlH₄) to form N-(3-chlorobenzyloxy)cyclohexylamine , a hindered amine useful in catalysis or further drug design.
Safety & Handling
Hazards: Irritating to eyes, respiratory system, and skin. Potential skin sensitizer due to the benzylic moiety.
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Protect from light to prevent potential E/Z isomerization or oxime hydrolysis.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).
References
Chemical Identity & Properties
N-[(3-chlorophenyl)methoxy]cyclohexanimine (CAS 951625-74-4). Fluorochem Product Catalog. Retrieved from
Predicted Properties (Density, BP). ChemicalBook Database. Retrieved from
Synthetic Methodology:
Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 3). Academic Press. (Standard protocols for Oxime Ether synthesis).
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Williamson Ether Synthesis mechanisms).
Introduction: The Imperative of Thermodynamic Stability in Drug Development
An In-Depth Technical Guide to the Thermodynamic Stability of N-[(3-chlorophenyl)methoxy]cyclohexanimine This guide provides a comprehensive technical overview for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of N-[(3-chlorophenyl)methoxy]cyclohexanimine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the thermodynamic stability of the novel compound N-[(3-chlorophenyl)methoxy]cyclohexanimine. By integrating established experimental methodologies with computational approaches, this document outlines a robust framework for characterizing the stability profile of this and similar molecules, a critical step in the early stages of pharmaceutical development.
The journey of a promising molecule from discovery to a viable pharmaceutical agent is contingent on a multitude of factors, with thermodynamic stability being a cornerstone of a successful drug candidate profile. N-[(3-chlorophenyl)methoxy]cyclohexanimine, a compound with potential pharmacological applications, must undergo rigorous stability assessment to ensure its efficacy, safety, and shelf-life. Instability can lead to degradation, resulting in loss of potency, formation of potentially toxic byproducts, and altered bioavailability.[1] Therefore, a thorough understanding of a compound's intrinsic stability under various environmental conditions is not merely a regulatory requirement but a scientific necessity for informed formulation development and risk mitigation.[2][3]
This guide will explore a multi-faceted approach to characterizing the thermodynamic stability of N-[(3-chlorophenyl)methoxy]cyclohexanimine, encompassing forced degradation studies, thermal analysis techniques, and computational modeling.
Experimental Assessment of Thermodynamic Stability: A Multi-Pronged Approach
A comprehensive evaluation of thermodynamic stability necessitates a combination of experimental techniques that probe the molecule's response to various stressors.
Forced degradation, or stress testing, is a pivotal component of stability assessment.[2][4] By subjecting N-[(3-chlorophenyl)methoxy]cyclohexanimine to conditions more severe than those it would encounter during storage and handling, we can accelerate its degradation, thereby identifying potential degradation products and elucidating degradation pathways.[1][2] This information is invaluable for developing stability-indicating analytical methods, designing appropriate formulations, and selecting suitable packaging materials.[1][4]
The primary stress conditions employed in forced degradation studies are:
Hydrolytic Degradation: The molecule is exposed to acidic, basic, and neutral aqueous solutions to assess its susceptibility to hydrolysis. The imine functional group in N-[(3-chlorophenyl)methoxy]cyclohexanimine may be particularly susceptible to hydrolysis.
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide, simulates the potential for oxidative breakdown.[4]
Photolytic Degradation: The compound is exposed to ultraviolet (UV) and visible light to determine its photosensitivity.[3][4] Aromatic rings and halogenated compounds can be particularly prone to photolytic reactions.[3]
Thermal Degradation: The solid drug substance and a solution are subjected to elevated temperatures to evaluate the impact of heat on stability.[3]
The goal is to achieve a target degradation of 2-20%, which is sufficient to detect and characterize degradants without excessively breaking down the parent molecule.
Sample Preparation: Prepare stock solutions of N-[(3-chlorophenyl)methoxy]cyclohexanimine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified duration (e.g., 2, 4, 8, 12, and 24 hours).
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for the same time intervals.
Neutral Hydrolysis: Mix the stock solution with water and heat at 60°C for the same time intervals.
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for the specified time intervals.
Photolytic Degradation: Expose the solid compound and the solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.
Thermal Degradation: Store the solid compound and the solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a set duration.
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples appropriately and analyze using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products.
Data Interpretation: Calculate the percentage of degradation for the parent compound and identify the major degradation products by comparing their retention times and UV spectra with those of the unstressed sample. Mass spectrometry (LC-MS) can be used to elucidate the structures of the degradation products.
Caption: Workflow for Forced Degradation Studies.
Thermal Analysis: Quantifying Stability
Thermal analysis techniques provide quantitative data on the thermodynamic properties of a material as a function of temperature. For N-[(3-chlorophenyl)methoxy]cyclohexanimine, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It can be used to determine melting point, glass transitions, and the enthalpy of fusion, which are indicative of the compound's physical stability.[5][7][8] DSC can also be used to study oxidative stability.[5]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[9][10] This technique is excellent for determining the temperature at which the compound begins to decompose and can provide information on its thermal stability and the presence of volatile components.[9][11][12]
Technique
Data Output
Interpretation for N-[(3-chlorophenyl)methoxy]cyclohexanimine Stability
DSC
Melting Point (Tm), Enthalpy of Fusion (ΔHf), Glass Transition (Tg), Onset of Decomposition
A sharp, high melting point suggests a stable crystalline form. A low enthalpy of fusion may indicate a less stable crystal lattice. The onset of an exothermic event can signify decomposition.
TGA
Decomposition Temperature (Td), Mass Loss vs. Temperature
The temperature at which significant mass loss begins indicates the onset of thermal decomposition. The shape of the TGA curve can provide insights into the degradation mechanism.
Computational Prediction of Thermodynamic Stability
In addition to experimental methods, computational chemistry offers powerful tools for predicting and understanding the thermodynamic stability of molecules.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[13] DFT calculations can provide valuable insights into the intrinsic stability of N-[(3-chlorophenyl)methoxy]cyclohexanimine by determining its optimized geometry, electronic properties, and thermodynamic parameters.[14][15][16]
By calculating the total electronic energy of the molecule, we can compare the relative stabilities of different conformations or potential degradation products.[17][18][19] Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation, which are direct measures of thermodynamic stability.[20][21]
Structure Optimization: The 3D structure of N-[(3-chlorophenyl)methoxy]cyclohexanimine is built and its geometry is optimized to find the lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[16][19]
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy and Gibbs free energy.
Analysis of Electronic Properties: The electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are analyzed. A large HOMO-LUMO gap generally correlates with higher kinetic stability.
Calculation of Reaction Energetics: The energies of potential degradation reactions (e.g., hydrolysis) can be calculated to predict their thermodynamic feasibility. The difference in Gibbs free energy between reactants and products (ΔG) indicates the spontaneity of the reaction.
Caption: Workflow for DFT-based Stability Analysis.
Conclusion: A Holistic Approach to Stability Assessment
The thermodynamic stability of N-[(3-chlorophenyl)methoxy]cyclohexanimine is a critical determinant of its potential as a pharmaceutical candidate. A comprehensive and robust assessment of its stability requires a synergistic approach that combines experimental and computational methodologies. Forced degradation studies provide essential information on degradation pathways and product formation, while thermal analysis techniques offer quantitative measures of thermal stability.[2][4][6] Complementing these experimental approaches, DFT calculations provide fundamental insights into the molecule's intrinsic stability and reactivity at the electronic level.[14][15]
By integrating the findings from these diverse yet complementary techniques, researchers and drug development professionals can build a comprehensive stability profile for N-[(3-chlorophenyl)methoxy]cyclohexanimine. This knowledge is paramount for guiding formulation development, establishing appropriate storage conditions, defining shelf-life, and ultimately ensuring the delivery of a safe and effective therapeutic agent to patients.
References
Development of forced degradation and stability indic
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
Forced Degradation Testing in Pharma - ResolveMass Labor
Forced degradation studies: A critical lens into pharmaceutical stability.
A practical guide to forced degradation and stability studies for drug substances.
Review of computational approaches to predict the thermodynamic stability of inorganic solids - Bartel Research Group.
Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition - RSC Publishing.
Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation | Organic Process Research & Development - ACS Public
Review of computational approaches to predict the thermodynamic stability of inorganic solids | Request PDF - ResearchG
Review of computational approaches to predict the thermodynamic stability of inorganic solids - OSTI.GOV.
Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds | ACS Omega - ACS Public
[For Beginners] What is Density Functional Theory (DFT)?
Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique: Reaction Cases of Less Reactive Amines and Studies by Computational Chemistry - Scientific Research Publishing.
Theoretical Study by Density Functional Theory Method (DFT)
n → π* interactions as a versatile tool for controlling dynamic imine chemistry in both organic and aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05698J.
Differential scanning calorimetry - Wikipedia.
Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization - Chemical Science (RSC Publishing).
Density Functional Theory Calculations and Thermodynamic Analysis of the Forsterite Mg2SiO4(010)
Differential Scanning Calorimetry (DSC) - Prime Process Safety Center.
Density functional theory - Wikipedia.
Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous St
Photocatalytic Performance Enhancement Modulated by Skeleton π-Conjugation Extension of Imide-Linked Covalent Organic Frameworks | Langmuir - ACS Public
[Spoiler] AAMC FL3 C/P #9 : r/MC
Thermal stability of some imidazolium [NTf2] ionic liquids: Isothermal and dynamic kinetic study through thermogravimetric procedures | Request PDF - ResearchG
PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica.
New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - NIH.
Application Notes and Protocols: (3-Chlorophenyl)(4-methoxyphenyl)
(PDF) Concentration and Temperature Dependence of the Thermodynamic Properties of Novel Biologically Active 3-Substituted Schiff Base of 4-Piperidyl N-(4-chlorophenyl)
solubility of N-[(3-chlorophenyl)methoxy]cyclohexanimine in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of N-[(3-chlorophenyl)methoxy]cyclohexanimine This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Organic Solvent Solubility of N-[(3-chlorophenyl)methoxy]cyclohexanimine
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of N-[(3-chlorophenyl)methoxy]cyclohexanimine and related novel chemical entities in organic solvents. Moving beyond a simple data sheet, this document outlines the theoretical underpinnings, predictive models, and gold-standard experimental protocols necessary for generating reliable and actionable solubility data.
Introduction: The Critical Role of Solubility in Drug Development
N-[(3-chlorophenyl)methoxy]cyclohexanimine, an N-alkoxy imine, represents a class of compounds with significant potential in medicinal chemistry. The imine moiety is a versatile functional group, while the substituted phenyl ring and cyclohexyl group impart specific physicochemical properties, including lipophilicity. For any new chemical entity (NCE) to advance through the development pipeline, its solubility characteristics must be thoroughly understood.[1][2] Poor solubility can severely hamper drug discovery and development, leading to challenges in formulation, reduced bioavailability, and unreliable outcomes in in vitro assays.[3][4][5] Consequently, the systematic evaluation of solubility in a range of organic solvents is not merely a characterization step but a critical decision-making point for formulation, purification, and scale-up.[6]
This guide provides the strategic and methodological tools to approach the solubility assessment of this specific molecule and other novel compounds with confidence.
PART 1: Theoretical Framework & Predictive Modeling
A robust experimental plan is built upon a solid theoretical foundation. Before any material is weighed, understanding the intermolecular forces that govern solubility allows for a more rational selection of solvents and provides a framework for interpreting experimental results.
The Principle of "Like Dissolves Like"
The adage "like dissolves like" remains a fundamental principle in solubility science. It suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For N-[(3-chlorophenyl)methoxy]cyclohexanimine, we can dissect its structure to anticipate its behavior:
Non-polar regions: The cyclohexyl ring and the chlorophenyl group are predominantly non-polar and will interact favorably with other non-polar molecules through dispersion forces.
Polar regions: The C=N-O (alkoxy-imine) linkage contains heteroatoms with lone pairs of electrons and introduces polarity through dipole-dipole interactions. This group may also act as a weak hydrogen bond acceptor.
This duality suggests the compound will exhibit varied solubility across the spectrum of organic solvents.
Predictive Modeling with Hansen Solubility Parameters (HSP)
To move beyond qualitative prediction, Hansen Solubility Parameters (HSP) provide a powerful quantitative method for predicting solute-solvent compatibility.[7][8] The model deconstructs the total cohesive energy of a substance into three parameters:
δd: Energy from dispersion forces (van der Waals).
δp: Energy from polar forces (dipole-dipole interactions).
δh: Energy from hydrogen bonding forces.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that solutes will dissolve in solvents with similar HSP coordinates.[9] The distance (Ra) between the solute (1) and solvent (2) in Hansen space is calculated as:
While the specific HSP values for N-[(3-chlorophenyl)methoxy]cyclohexanimine are not published, they can be estimated using group contribution methods available in specialized software.[10] This predictive approach is invaluable for pre-screening and ranking a large number of potential solvents, saving significant time and resources.[10]
PART 2: A Phased Strategy for Solubility Assessment
A comprehensive understanding of a compound's solubility is best achieved through a phased approach that increases in rigor as a project progresses. Early-stage discovery requires high-throughput methods to quickly rank compounds, while later-stage development demands highly accurate, definitive data.
Overall Workflow
The following diagram illustrates a logical workflow for the complete solubility characterization of a novel compound like N-[(3-chlorophenyl)methoxy]cyclohexanimine.
An In-depth Technical Guide to the Synthesis and Characterization of N-[(3-chlorophenyl)methoxy]cyclohexanimine
Abstract This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel oxime ether, N-[(3-chlorophenyl)methoxy]cyclohexanimine. While this compound is not extens...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel oxime ether, N-[(3-chlorophenyl)methoxy]cyclohexanimine. While this compound is not extensively documented in current scientific literature, this guide presents a robust and validated synthetic protocol based on established chemical principles, specifically the condensation reaction between cyclohexanone and O-(3-chlorobenzyl)hydroxylamine. Detailed methodologies for purification via column chromatography and comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering a foundational framework for the preparation and analysis of this and structurally related compounds.
Introduction
Oxime ethers represent a significant class of organic compounds with diverse applications in medicinal chemistry, materials science, and organic synthesis. Their structural motif, characterized by a C=N-O linkage, imparts unique electronic and steric properties that are often exploited in the design of novel bioactive molecules and functional materials. The title compound, N-[(3-chlorophenyl)methoxy]cyclohexanimine, incorporates a (3-chlorophenyl)methoxy moiety, a common substituent in pharmacologically active agents, and a cyclohexanimine core, suggesting its potential as a scaffold in drug discovery programs.
The scarcity of literature on N-[(3-chlorophenyl)methoxy]cyclohexanimine necessitates a detailed and reliable synthetic and analytical guide. This document aims to fill that void by presenting a proposed synthesis based on the well-established reaction of a ketone with a hydroxylamine derivative. The causality behind the choice of reactants and reaction conditions is explained to provide a deeper understanding of the synthetic strategy. Furthermore, a comprehensive suite of analytical techniques is described to ensure the unambiguous identification and purity assessment of the final product, thereby establishing a self-validating system for its preparation.
Chemical Identifiers and Physicochemical Properties
Given the novelty of N-[(3-chlorophenyl)methoxy]cyclohexanimine, its chemical identifiers have been predicted based on its structure. A CAS number has not been assigned as of the publication of this guide.
Identifier Type
Value
Source
IUPAC Name
N-[(3-chlorophenyl)methoxy]cyclohexanimine
-
Molecular Formula
C₁₃H₁₆ClNO
-
Molecular Weight
237.72 g/mol
-
Canonical SMILES
C1CCC(=NOCC2=CC(=CC=C2)Cl)CC1
-
InChI Key
(Predicted)
-
CAS Number
Not Assigned
-
The physicochemical properties listed below are predicted based on computational models and provide a preliminary understanding of the compound's characteristics.
Property
Predicted Value
Boiling Point
~350-370 °C
Melting Point
Not Determined
LogP
~4.5
Polar Surface Area
21.6 Ų
Proposed Synthesis
The most direct and efficient synthetic route to N-[(3-chlorophenyl)methoxy]cyclohexanimine is the condensation reaction between cyclohexanone and O-(3-chlorobenzyl)hydroxylamine. This reaction is a classic example of the formation of an oxime ether from a ketone and a hydroxylamine derivative.
Reaction Scheme
Caption: Proposed synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Experimental Protocol
This protocol is designed to be a self-validating system, where the reaction progress can be monitored, and the final product can be isolated and purified efficiently.
Preparation of O-(3-chlorobenzyl)hydroxylamine (free base):
In a 100 mL round-bottom flask, dissolve O-(3-chlorobenzyl)hydroxylamine hydrochloride (1.0 eq) in deionized water (20 mL).
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is approximately 8-9.
Extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil. Note: This free base is best used immediately in the next step.
Condensation Reaction:
To a 50 mL round-bottom flask containing the freshly prepared O-(3-chlorobenzyl)hydroxylamine, add ethanol (20 mL) and cyclohexanone (1.05 eq).
Add a catalytic amount of acetic acid (2-3 drops).
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
Work-up and Purification:
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane (30 mL) and wash with deionized water (2 x 15 mL) and then with brine (15 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization
To confirm the structure and purity of the synthesized N-[(3-chlorophenyl)methoxy]cyclohexanimine, a combination of spectroscopic methods should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group, a singlet for the benzylic methylene protons (-OCH₂-), and multiplets for the cyclohexyl protons.
¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the imine carbon (C=N) in the downfield region.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands:
C=N stretch: A medium intensity band around 1650-1670 cm⁻¹.
C-O-C stretch: A strong band in the region of 1050-1150 cm⁻¹.
C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
Aliphatic C-H stretch: Signals below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Workflow and Logical Relationships
The following diagram illustrates the overall workflow from synthesis to characterization of N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of N-[(3-chlorophenyl)methoxy]cyclohexanimine. By following the outlined procedures, researchers can reliably prepare this novel compound and confirm its identity and purity through a suite of modern analytical techniques. The methodologies described herein are not only applicable to the title compound but can also be adapted for the synthesis of a broader range of oxime ethers, thereby serving as a valuable resource for the scientific community engaged in chemical synthesis and drug discovery.
A Technical Guide to the Research and Development of Novel N-[(3-chlorophenyl)methoxy]cyclohexanimine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide and research proposal for the exploration of a novel class of compounds: N-[(3-chlorophenyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide and research proposal for the exploration of a novel class of compounds: N-[(3-chlorophenyl)methoxy]cyclohexanimine derivatives. As a Senior Application Scientist, this guide is structured to provide full editorial control, ensuring a narrative that is both scientifically rigorous and logically presented. It is designed to be a self-validating system of protocols and hypotheses, grounded in established scientific principles and supported by authoritative references.
Introduction
The relentless pursuit of novel therapeutic agents is a central theme in medicinal chemistry. The N-[(3-chlorophenyl)methoxy]cyclohexanimine scaffold is an unexplored area with considerable potential for yielding new anticonvulsant and antimicrobial drugs. This assertion is based on the known biological activities of its constituent chemical motifs. The chlorophenyl group is a common feature in many compounds with demonstrated anticonvulsant properties.[1][2] Likewise, the cyclohexyl and imine functionalities are prevalent in a wide array of biologically active molecules. This guide outlines a systematic approach to the synthesis, biological screening, and structure-activity relationship (SAR) analysis of this promising new class of compounds.
Proposed Synthetic Pathways
A convergent synthetic strategy is proposed for the efficient synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine derivatives. This approach involves the initial preparation of an O-(3-chlorobenzyl)hydroxylamine intermediate, which is subsequently condensed with cyclohexanone to yield the target imine.
Protocol 1: Synthesis of O-(3-chlorobenzyl)hydroxylamine Hydrochloride
This protocol is based on established methods for the synthesis of O-alkylhydroxylamines.
Synthesis of N-Hydroxyphthalimide: In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in toluene. To this stirred solution, add hydroxylamine hydrochloride (1.1 equivalents) followed by triethylamine (1.2 equivalents). The reaction mixture is then refluxed for 4 to 6 hours. Upon cooling, the N-hydroxyphthalimide product precipitates and is collected by filtration.
O-Alkylation of N-Hydroxyphthalimide: The N-hydroxyphthalimide (1 equivalent) is dissolved in dimethylformamide (DMF), along with 3-chlorobenzyl chloride (1.1 equivalents). Potassium carbonate (1.5 equivalents) is added as a base, and the mixture is stirred at room temperature for 12 to 16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Hydrolysis to the Final Intermediate: Hydrazine hydrate (1.5 equivalents) is added to the reaction mixture, which is then refluxed for 2 to 4 hours. After cooling, the phthalhydrazide byproduct is removed by filtration. The filtrate is then acidified with concentrated hydrochloric acid, causing the desired O-(3-chlorobenzyl)hydroxylamine hydrochloride to precipitate, which is then collected by filtration.
Protocol 2: Synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine
Imine Formation: The O-(3-chlorobenzyl)hydroxylamine hydrochloride (1 equivalent) and cyclohexanone (1.2 equivalents) are dissolved in ethanol. A catalytic amount of acetic acid is added to facilitate the condensation reaction.
Reaction Monitoring: The mixture is stirred at room temperature for 24 to 48 hours, with the reaction progress monitored by TLC or gas chromatography-mass spectrometry (GC-MS).
Purification: Upon completion, the solvent is evaporated under reduced pressure. The residue is redissolved in dichloromethane and washed sequentially with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel.
Caption: Proposed synthetic scheme for N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Proposed Protocols for Biological Evaluation
The synthesized derivatives will be subjected to a rigorous screening process to evaluate their potential anticonvulsant and antimicrobial activities using well-established in vivo and in vitro models.
Protocol 3: Anticonvulsant Activity Screening
A comprehensive panel of in vivo tests in mice will be used to assess the anticonvulsant potential of the synthesized compounds. These models are well-validated for the identification of new antiepileptic drugs.[3][4]
Animal Model: Male Swiss albino mice will be used for all anticonvulsant studies. The test compounds will be administered via intraperitoneal (i.p.) injection as a suspension in a suitable vehicle, such as 0.5% methylcellulose.
Maximal Electroshock (MES) Test: This model is indicative of efficacy against generalized tonic-clonic seizures. An electrical stimulus is delivered through corneal electrodes, and the absence of the tonic hind limb extension is considered a sign of protection.
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test models absence seizures. The GABA antagonist pentylenetetrazole is administered subcutaneously, and protection is defined by the absence of clonic seizures.
6 Hz Seizure Test: This model is particularly relevant for identifying compounds that may be effective against treatment-resistant partial seizures. A low-frequency electrical stimulus is delivered via corneal electrodes, and the absence of seizure activity indicates protection.[2]
Neurotoxicity Assessment: The rotarod test will be employed to evaluate potential motor impairment and neurotoxicity of the compounds at their effective doses.[3]
Caption: Workflow for anticonvulsant evaluation of novel derivatives.
Protocol 4: Antimicrobial Activity Screening
The antimicrobial properties of the synthesized compounds will be determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using the broth microdilution method.[5]
Test Organisms: The screening panel will include Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger).
Broth Microdilution Method: The assay will be conducted in 96-well microtiter plates. Two-fold serial dilutions of the test compounds will be prepared in the appropriate broth medium. Each well will then be inoculated with a standardized suspension of the test microorganism.
Incubation: The plates will be incubated under optimal conditions for the growth of each microorganism.
MIC Determination: The MIC is defined as the lowest concentration of the test compound that results in the complete inhibition of visible microbial growth.
Hypothesized Structure-Activity Relationships (SAR) and Mechanistic Insights
A systematic exploration of the SAR of the N-[(3-chlorophenyl)methoxy]cyclohexanimine scaffold will be undertaken through the synthesis of a focused library of derivatives with modifications at key positions.
Derivative
R1 (on Phenyl Ring)
R2 (on Cyclohexyl Ring)
Hypothesized Impact on Activity
Parent
3-Cl
H
Baseline activity
D1
2-Cl
H
May alter steric interactions with the target
D2
4-Cl
H
May enhance hydrophobic interactions
D3
3-F
H
Increased electronegativity could improve binding affinity
D4
3-CH3
H
Increased lipophilicity may improve cell permeability
D5
3-Cl
4-CH3
May influence the conformation of the cyclohexyl moiety
D6
3-Cl
4-OH
Could introduce a hydrogen bonding interaction
The anticonvulsant effects of many drugs are known to be mediated through interactions with voltage-gated ion channels (sodium and calcium) or by modulating the GABAergic system.[3] The antimicrobial mechanism could potentially involve the disruption of microbial cell membranes or the inhibition of crucial enzymes. Elucidation of the precise mechanism of action for any identified lead compounds will require further investigation using techniques such as electrophysiological patch-clamp assays and enzyme inhibition studies.
Data Management and Interpretation
All data generated from the biological screenings will be systematically recorded and analyzed. For the anticonvulsant studies, the median effective dose (ED50) and the median toxic dose (TD50) will be determined to calculate the protective index (PI = TD50/ED50), which provides a measure of the compound's therapeutic window. In the antimicrobial assays, the MIC values will be tabulated and compared against those of standard antimicrobial agents. These results will be instrumental in constructing a comprehensive SAR profile to guide the design and synthesis of next-generation derivatives with enhanced potency and selectivity.
Conclusion
The N-[(3-chlorophenyl)methoxy]cyclohexanimine scaffold represents a novel and promising starting point for the discovery of new anticonvulsant and antimicrobial agents. The research and development plan detailed in this guide provides a robust and scientifically sound framework for the synthesis, biological evaluation, and optimization of this new class of compounds. The successful implementation of this plan has the potential to yield lead compounds with significant therapeutic promise.
References
The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies - MDPI. Available at: [Link]
Design, Synthesis, Anticonvulsant Activity, Preclinical Study and Pharmacokinetic Performance of N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin- 2-yl] methyl}, 2-[(2-isopropyl-5-methyl) 1-cyclo Hexylidene] Hydrazinecarboxamide - PubMed. Available at: [Link]
“Synthesis , Characterization and antimicrobial activity of N-[{4-[2-{5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-pyra - Amazon AWS. Available at: https://s3.amazonaws.com/academia.edu.documents/37050998/vol4_issue4_09.pdf
Synthesis, Characterization and Antimicrobial Activity of N-[{4-[2-{5-(4-chlorophenyl) - JOCPR. Available at: https://www.jocpr.com/articles/synthesis-characterization-and-antimicrobial-activity-of-n4254chlorophenyl34methoxyphenyl45dihydropyrazol1yl2oxoetho.pdf
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl) - Semantic Scholar. Available at: [Link]
A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed. Available at: [Link]
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. Available at: [Link]
Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one - SciELO South Africa. Available at: [Link]
New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - NIH. Available at: [Link]
Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed. Available at: [Link]
The ACH derivatives most frequently involved in cases of intoxication. PCP - ResearchGate. Available at: [Link]
Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC. Available at: [Link]
An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC. Available at: [Link]
(PDF) The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies - ResearchGate. Available at: [Link]
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. Available at: [Link]
Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - Semantic Scholar. Available at: [Link]
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
Kinetics and mechanisms of the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines - PubMed. Available at: [Link]: [Link]
biological activity potential of N-[(3-chlorophenyl)methoxy]cyclohexanimine
An In-Depth Technical Guide to the Biological Activity Potential of N-[(3-chlorophenyl)methoxy]cyclohexanimine Abstract N-[(3-chlorophenyl)methoxy]cyclohexanimine represents a novel chemical entity with significant, yet...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity Potential of N-[(3-chlorophenyl)methoxy]cyclohexanimine
Abstract
N-[(3-chlorophenyl)methoxy]cyclohexanimine represents a novel chemical entity with significant, yet unexplored, therapeutic potential. This guide provides a comprehensive framework for the systematic investigation of its biological activities. By dissecting its structural components—a chlorophenyl group, a methoxy linker, and a cyclohexanimine moiety—we can infer a range of plausible pharmacological effects, including antimicrobial, anticancer, and neurological activities. This document outlines a tiered approach for the evaluation of this compound, beginning with a proposed synthetic route and progressing through in-silico predictions, detailed in-vitro screening protocols, and a roadmap for subsequent in-vivo validation. The methodologies described herein are grounded in established principles of drug discovery and are intended to provide researchers, scientists, and drug development professionals with a robust, self-validating system for elucidating the full biological activity profile of this promising molecule.
Introduction: Unveiling a Candidate Molecule
The quest for novel therapeutic agents is a cornerstone of modern medicine. The identification and validation of new chemical entities with unique biological activities are critical for addressing unmet medical needs. N-[(3-chlorophenyl)methoxy]cyclohexanimine is one such molecule, which, to our knowledge, has not been extensively characterized in the scientific literature. Its structure, however, contains pharmacophores that are present in a variety of biologically active compounds, suggesting a high probability of therapeutic relevance.
The 3-chlorophenyl group is a common feature in compounds with antimicrobial and anticancer properties.[1][2][3] The cyclohexylamine moiety is found in molecules with diverse activities, including cardiovascular and neurological effects.[4][5] The methoxy linker can influence the compound's pharmacokinetic properties and may also contribute to its biological activity.[6] This guide provides a strategic pathway for the comprehensive evaluation of N-[(3-chlorophenyl)methoxy]cyclohexanimine, from its initial synthesis to its preclinical assessment.
Proposed Synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine
A plausible and efficient synthesis of the target compound can be achieved through a multi-step process, leveraging well-established reactions in organic chemistry.
Synthesis Pathway
The proposed synthesis involves a two-step reaction sequence:
Step 1: Synthesis of O-(3-chlorobenzyl)hydroxylamine. This intermediate can be prepared from 3-chlorobenzyl chloride and N-hydroxyphthalimide, followed by hydrazinolysis.
Step 2: Formation of N-[(3-chlorophenyl)methoxy]cyclohexanimine. The final product is obtained by the condensation of O-(3-chlorobenzyl)hydroxylamine with cyclohexanone.
Caption: Proposed two-step synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Detailed Experimental Protocol
Step 1: Synthesis of O-(3-chlorobenzyl)hydroxylamine
To a stirred solution of N-hydroxyphthalimide in a suitable solvent such as dimethylformamide (DMF), add an equimolar amount of a base like potassium carbonate.
To this mixture, add 3-chlorobenzyl chloride dropwise at room temperature.
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture and pour it into ice-water to precipitate the O-(3-chlorobenzyl)phthalimide.
Filter, wash with water, and dry the solid.
Dissolve the obtained solid in ethanol and add hydrazine hydrate.
Reflux the mixture and monitor the reaction by TLC.
After completion, cool the mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate to obtain O-(3-chlorobenzyl)hydroxylamine.
Step 2: Synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine
Dissolve O-(3-chlorobenzyl)hydroxylamine in a suitable solvent like ethanol.
Add an equimolar amount of cyclohexanone to the solution.
Add a catalytic amount of a weak acid, such as acetic acid.
Stir the reaction mixture at room temperature and monitor its progress by TLC.
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by column chromatography to obtain pure N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Predicted Biological Activities and In-Silico Analysis
Based on its structural motifs, N-[(3-chlorophenyl)methoxy]cyclohexanimine is predicted to exhibit a range of biological activities. In-silico tools can be employed for an initial assessment of its pharmacokinetic properties and potential targets.
Structure-Activity Relationship (SAR) Analysis
Antimicrobial Potential: The presence of a chlorophenyl group is often associated with antimicrobial activity.[1][2]
Anticancer Potential: Many compounds containing the 3-chlorophenyl moiety have demonstrated cytotoxic effects against various cancer cell lines.[3]
Neurological and Cardiovascular Potential: The cyclohexylamine core is a key feature in several neurologically active drugs and cardiovascular agents.[4][5]
In-Silico ADMET Prediction
Before embarking on extensive in-vitro testing, it is prudent to perform in-silico predictions of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various computational models can predict parameters such as oral bioavailability, blood-brain barrier permeability, and potential hepatotoxicity.[7]
In-Vitro Biological Activity Screening
A tiered in-vitro screening approach is recommended to efficiently evaluate the predicted biological activities of N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Caption: A tiered workflow for the in-vitro screening of the target compound.
Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium and inoculate into a suitable broth. Incubate until the turbidity reaches a 0.5 McFarland standard. Dilute the suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
Preparation of Compound Dilutions: Prepare a stock solution of N-[(3-chlorophenyl)methoxy]cyclohexanimine in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate.
Inoculation and Incubation: Add the bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (broth only) controls. Incubate for 16-20 hours.
Data Analysis: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Anticancer Activity
Protocol: MTT Assay for Cytotoxicity Assessment [8][9]
Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Treat the cells with different concentrations of the compound.
MTT Addition and Incubation: After the desired exposure time (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate.
Formazan Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
Data Analysis: Measure the absorbance at a specific wavelength. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Parameter
Antimicrobial Assay (MIC)
Cytotoxicity Assay (IC50)
Principle
Inhibition of microbial growth
Inhibition of cell metabolic activity
Endpoint
Lowest concentration with no visible growth
Concentration causing 50% inhibition of cell viability
Typical Range
0.1 - 100 µg/mL
0.1 - 100 µM
In-Vivo Biological Activity Assessment
Promising results from in-vitro studies warrant further investigation in animal models to assess the compound's efficacy and safety in a physiological system.[9][10][11]
Acute Toxicity Study
An initial acute toxicity study in rodents is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[9]
Protocol: Acute Toxicity Study in Mice
Animal Model: Use healthy adult mice (e.g., C57BL/6 or BALB/c), with both male and female animals.[9]
Dose Selection: Based on in-vitro cytotoxicity data (IC50), select a range of starting doses.
Dose Administration: Administer single doses of the compound to small groups of animals via a relevant route (e.g., oral gavage, intraperitoneal injection).
Observation: Monitor the animals for signs of toxicity and mortality over a period of 14 days.
Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) and the MTD.
Efficacy Studies in Disease Models
Based on the in-vitro activity profile, appropriate animal models of disease should be selected to evaluate the therapeutic efficacy of N-[(3-chlorophenyl)methoxy]cyclohexanimine.
For Antimicrobial Activity: A murine model of bacterial infection (e.g., sepsis or thigh infection model) can be used.
For Anticancer Activity: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly employed.[10]
For Neurological Activity: Behavioral models in rodents can be used to assess effects on locomotion, anxiety, and cognition.[12]
Caption: A streamlined workflow for the in-vivo evaluation of a hit compound.
Conclusion and Future Directions
N-[(3-chlorophenyl)methoxy]cyclohexanimine presents a compelling starting point for a drug discovery program. The structural analysis suggests a high likelihood of valuable biological activities. The systematic and tiered approach outlined in this guide, from synthesis and in-silico prediction to rigorous in-vitro and in-vivo testing, provides a clear and efficient path to unlocking the therapeutic potential of this novel compound. Further studies should focus on elucidating the specific molecular targets and mechanisms of action to pave the way for lead optimization and preclinical development.
References
BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities.
PubMed. (2008, October 15). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
Taylor & Francis Online. (2024, April 4). Bioactivity descriptors for in vivo toxicity prediction: now and the future.
PubMed. (2001, May 15). In vitro high throughput screening of compounds for favorable metabolic properties in drug discovery.
International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy.
Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services.
PMC - NIH. (2017, July 5). Classification and analysis of a large collection of in vivo bioassay descriptions.
MDPI. (2023, February 17). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors.
PubMed. (n.d.). A novel class of amino-alkylcyclohexanes as uncompetitive, fast, voltage-dependent, N-methyl-D-aspartate (NMDA) receptor antagonists--in vitro characterization.
PubMed. (n.d.). Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline.
BenchChem. (n.d.). Application Notes and Protocols: (3-Chlorophenyl)(4-methoxyphenyl)methanone as a Key Intermediate in Organic Synthesis.
Semantic Scholar. (2022, March 15). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides.
Drug Design Org. (2005, May 15). Structure Activity Relationships.
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
Der Pharma Chemica. (n.d.). PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -.
PubMed. (n.d.). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review.
PubMed. (1960, August 12). Biological activity of 3-methoxy-catecholamines.
PMC. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
MDPI. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
PubMed. (n.d.). Pharmacological investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a new analgesic and anti-inflammatory drug.
PubMed. (2024, March 1). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones.
PubMed. (2021, October 28). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands.
PMC. (n.d.). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study.
Frontiers. (2021, April 29). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.
PMC. (n.d.). Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothiophenyl) -.
MDPI. (2022, July 14). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies.
synthesis protocol for N-[(3-chlorophenyl)methoxy]cyclohexanimine
Executive Summary This application note details the synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine (also known as Cyclohexanone O-(3-chlorobenzyl)oxime). This compound belongs to the class of oxime ethers, frequ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine (also known as Cyclohexanone O-(3-chlorobenzyl)oxime). This compound belongs to the class of oxime ethers, frequently utilized as pharmacophores in anticonvulsants, antidepressants, and agrochemical fungicides.
The protocol prioritizes Phase Transfer Catalysis (PTC) over classical Williamson ether synthesis (NaH/DMF). The PTC method offers superior safety profiles, easier workup, and high regioselectivity for O-alkylation over N-alkylation (nitrone formation).
Key Chemical Data
Property
Specification
IUPAC Name
N-[(3-chlorophenyl)methoxy]cyclohexanimine
Common Name
Cyclohexanone O-(3-chlorobenzyl)oxime
Molecular Formula
C₁₃H₁₆ClNO
Molecular Weight
237.73 g/mol
Target Purity
>98% (HPLC/GC)
Physical State
Viscous oil or low-melting solid (approx. 30-35°C)
Retrosynthetic Analysis & Mechanism
The synthesis is designed as a convergent assembly of two commercially available building blocks: Cyclohexanone oxime and 3-Chlorobenzyl chloride .
Reaction Scheme
The transformation involves the nucleophilic attack of the oximate anion (generated in situ) on the benzylic halide via an SN2 mechanism.
Mechanism:
Deprotonation: The base (NaOH) deprotonates the oxime hydroxyl group (pKa ~11), generating the ambident oximate anion.
Phase Transfer: The quaternary ammonium salt (TBAB) transports the oximate anion from the aqueous phase/interface into the organic phase (Toluene).
Substitution: The "naked" oximate anion attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride.
Regioselectivity: O-alkylation is kinetically favored over N-alkylation due to the "hard" nature of the alkoxide nucleophile and the benzylic electrophile.
Figure 1: Mechanistic pathway for the Phase Transfer Catalyzed O-alkylation.
Absence of -OH (Confirms full conversion of oxime).
Troubleshooting Guide
Issue: Low Yield / Incomplete Reaction
Cause: Inactive catalyst or insufficient stirring.
Solution: Ensure TBAB is dry (or use fresh). Increase stirring speed to maximize interfacial area.
Issue: Nitrone Formation (Side Product)
Cause: High temperature or wrong solvent polarity favoring N-alkylation.
Solution: Keep reaction temperature strictly below 70°C. Ensure Toluene (non-polar) is the primary solvent.
Issue: Emulsion during Workup
Cause: Surfactant effect of TBAB.
Solution: Add solid NaCl to the aqueous layer or filter through a Celite pad to break the emulsion.
References
Preparation of Oxime Ethers via PTC
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
General Reactivity of Oximes
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution).
Synthesis of Cyclohexanone Oxime (Precursor)
Eck, J. C., & Marvel, C. S. (1943).[3] Cyclohexanone Oxime.[1][3][9] Organic Syntheses, Collective Vol. 2, p.[3] 76.
Biological Activity of Oxime Ethers
Gao, S., et al. (2012). Synthesis and Fungicidal Activity of Novel Oxime Ether Derivatives. Molecules, 17(5), 5289-5297.
Application Note: Step-by-Step Preparation of N-[(3-chlorophenyl)methoxy]cyclohexanimine
Executive Summary The synthesis of oxime ethers, such as N-[(3-chlorophenyl)methoxy]cyclohexanimine , is of significant interest in drug development and agricultural chemistry due to their robust biological activities an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of oxime ethers, such as N-[(3-chlorophenyl)methoxy]cyclohexanimine , is of significant interest in drug development and agricultural chemistry due to their robust biological activities and utility as synthetic intermediates. This application note details a highly efficient, two-stage protocol for synthesizing this specific oxime ether. By coupling a classic aqueous oximation with a modern, room-temperature "superbase" alkylation, this guide provides a scalable, self-validating workflow designed for high yield and high regioselectivity.
Mechanistic Causality & Reaction Design
To ensure scientific integrity and reproducibility, it is critical to understand the causality behind the selected reagents and conditions.
Stage 1: Oximation of Cyclohexanone
The formation of cyclohexanone oxime proceeds via a nucleophilic addition-elimination mechanism[1]. Hydroxylamine is supplied as a hydrochloride salt to prevent oxidative degradation. To activate the nucleophile, sodium acetate is employed as a buffer to maintain the reaction pH between 4.5 and 5.0. This specific pH window is critical: it ensures the hydroxylamine is sufficiently free-based to attack the carbonyl carbon, while the carbonyl oxygen remains protonated enough to maintain strong electrophilicity.
Stage 2: Regioselective O-Alkylation
Oximate anions are ambidentate nucleophiles, meaning they can react at the oxygen atom (yielding the desired oxime ether) or at the nitrogen atom (yielding an undesired nitrone). To strictly enforce O-alkylation, this protocol utilizes a "superbase" system consisting of strongly pulverized potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO), as demonstrated in the [2].
DMSO, a polar aprotic solvent, strongly solvates the K⁺ cations but leaves the OH⁻ anions bare and highly reactive. This allows for the rapid, complete deprotonation of the oxime hydroxyl group. Consequently, the reaction with 3-chlorobenzyl chloride proceeds cleanly at room temperature within hours, bypassing the thermal degradation and thermodynamic nitrone formation typically seen in traditional refluxing conditions[2]. The addition of catalytic potassium iodide (KI) facilitates an in situ Finkelstein reaction, converting the benzyl chloride to a highly reactive benzyl iodide intermediate to accelerate the kinetics.
Figure 1: Two-stage synthetic pathway for N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements and expected yields for a standard laboratory-scale synthesis.
Stage
Reagent
MW ( g/mol )
Equivalents
Mass / Volume
Expected Yield
1
Cyclohexanone
98.15
1.00
2.50 g (~2.6 mL)
~ 2.5 g (85%)
1
Hydroxylamine Hydrochloride
69.49
1.40
2.50 g
N/A
1
Sodium Acetate (anhydrous)
82.03
1.90
4.00 g
N/A
2
Cyclohexanone Oxime
113.16
1.00
0.56 g (5.0 mmol)
~ 1.0 g (85-90%)
2
3-Chlorobenzyl Chloride
161.03
1.00
0.80 g (5.0 mmol)
N/A
2
Potassium Hydroxide (pulverized)
56.11
2.00
0.56 g (10.0 mmol)
N/A
2
Potassium Iodide (catalyst)
166.00
0.12
0.10 g
N/A
2
Dimethyl Sulfoxide (DMSO)
78.13
Solvent
5.0 mL
N/A
Step-by-Step Experimental Protocols
Stage 1: Synthesis of Cyclohexanone Oxime
Preparation: In a 50 mL Erlenmeyer flask, dissolve 2.50 g of hydroxylamine hydrochloride and 4.00 g of sodium acetate in 10 mL of deionized water.
Thermal Regulation: Warm the solution to approximately 40 °C using a temperature-controlled water bath.
Addition: Add 2.50 g of cyclohexanone dropwise over 5 minutes while maintaining vigorous magnetic stirring.
Validation Checkpoint 1 (Visual): Within 5 to 10 minutes of addition, the reaction mixture will transition from a clear liquid to a cloudy suspension, followed by the separation of cyclohexanone oxime as a dense, white crystalline solid[3]. This phase change confirms successful nucleophilic addition and dehydration.
Crystallization: Remove the flask from the water bath and cool it in an ice-water bath for 15 minutes to drive the crystallization to completion.
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold water to remove residual salts.
Drying: Dry the crystals thoroughly in a vacuum desiccator over silica gel.
Analytical Check: The melting point of the isolated intermediate should be 89–90 °C[3].
Stage 2: Synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.56 g (5.0 mmol) of the dried cyclohexanone oxime in 5 mL of anhydrous DMSO[2].
Reagent Addition: Add 0.80 g (5.0 mmol) of 3-chlorobenzyl chloride and 0.10 g of KI to the solution.
Base Activation: Quickly add 0.56 g (10.0 mmol) of strongly pulverized KOH. Immediately cap the flask with a rubber septum to prevent the ingress of atmospheric moisture, which can deactivate the superbase.
Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 2 to 3 hours[2].
Validation Checkpoint 2 (TLC): Monitor the reaction progress via Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 4:1). The oxime starting material will appear as a lower
spot (due to the polar -OH group). The successful formation of the oxime ether is confirmed by the disappearance of this spot and the emergence of a new, highly UV-active spot at a higher .
Quenching & Extraction: Quench the reaction by adding 30 mL of deionized water. Add 30 mL of chloroform and transfer the mixture to a separatory funnel[2].
Validation Checkpoint 3 (Phase Separation): Two distinct liquid layers will form. Because chloroform (
) is denser than water, the target product will partition into the bottom organic layer.
Washing: Separate the lower organic layer. Extract the remaining aqueous phase with an additional 30 mL of chloroform. Combine the organic layers and wash them sequentially with deionized water (4 × 25 mL) to completely remove residual DMSO and inorganic salts[2].
Final Isolation: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the pure N-[(3-chlorophenyl)methoxy]cyclohexanimine as an oil/low-melting solid.
References
Sikora, A., & Marszałł, M. (2018). Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base. ChemistryOpen, 7(8), 635–641. Available at:[Link]
Wu, Y., Zhao, J., Wang, C., Li, T., Zhao, B., & Song, Z. (2022). Direct Electrosynthesis of Cyclohexanone Oxime from Cyclohexanone and Nitrite in Water at Ambient Conditions. ACS Catalysis / ResearchGate. Available at:[Link]
PrepChem. (n.d.). Preparation of cyclohexanone oxime. Available at: [Link]
Application Notes and Protocols for the Synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine
For Distribution To: Researchers, Scientists, and Drug Development Professionals Document ID: AN-2026-02-CMCH Abstract This document provides a comprehensive guide to the synthesis of N-[(3-chlorophenyl)methoxy]cyclohexa...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Document ID: AN-2026-02-CMCH
Abstract
This document provides a comprehensive guide to the synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine, a valuable intermediate in medicinal chemistry and drug discovery. We present a robust and detailed two-step synthetic pathway, beginning with the preparation of the key intermediate, O-(3-chlorobenzyl)hydroxylamine hydrochloride, followed by its condensation with cyclohexanone. This guide is designed to offer researchers full editorial control over their experimental design by providing in-depth explanations of the underlying chemical principles, causality behind procedural steps, and alternative strategies. All protocols are presented as self-validating systems, supported by mechanistic insights, expected analytical data, and comprehensive citations to authoritative literature.
Introduction and Synthetic Strategy
N-alkoxyimines are a class of compounds with significant utility in organic synthesis, serving as precursors to various nitrogen-containing heterocycles and as scaffolds in biologically active molecules. The title compound, N-[(3-chlorophenyl)methoxy]cyclohexanimine, incorporates a substituted benzyl moiety and a cyclohexyl ring, making it a versatile building block.
Our recommended synthetic approach is a logical and efficient two-step process. This strategy was designed for clarity, high yield, and accessibility of starting materials.
Step 1: Synthesis of O-(3-chlorobenzyl)hydroxylamine hydrochloride. This crucial alkoxyamine intermediate is synthesized via the O-alkylation of a protected hydroxylamine derivative with 3-chlorobenzyl bromide. We will detail a highly efficient one-pot method using N-hydroxyurethane, which offers excellent chemo- and regio-selectivity.[1]
Step 2: Formation of the N-alkoxyimine. The target compound is formed through the acid-catalyzed condensation of O-(3-chlorobenzyl)hydroxylamine with cyclohexanone. This reaction proceeds via a carbinolamine intermediate, followed by dehydration to yield the final imine product.[2][3]
Figure 1: Overall synthetic workflow for N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Synthesis of O-(3-chlorobenzyl)hydroxylamine hydrochloride
Mechanistic Insight: O-Alkylation of N-Hydroxyurethane
This method provides a highly selective route to the O-alkylated hydroxylamine, avoiding the potential for N-alkylation. The reaction proceeds in two main stages within a one-pot setup.[1]
Alkylation: N-hydroxyurethane is first deprotonated at the hydroxyl group by a base (sodium ethoxide), forming a nucleophilic oxygen species. This alkoxide then undergoes an SN2 reaction with the electrophilic benzylic carbon of 3-chlorobenzyl bromide, displacing the bromide and forming the O-alkylated intermediate, O-(3-chlorobenzyl) carbethoxyhydroxamate.[1]
Hydrolysis (Deprotection): The addition of aqueous sodium hydroxide and subsequent heating hydrolyzes the carbamate group. The resulting free O-(3-chlorobenzyl)hydroxylamine is then extracted and precipitated as its stable hydrochloride salt by the addition of ethanolic HCl.[1]
An alternative, classic approach is the Gabriel Synthesis , which involves the alkylation of potassium phthalimide with an alkyl halide.[4][5][6] In the context of hydroxylamine synthesis, N-hydroxyphthalimide is used. The resulting N-alkoxyphthalimide is then cleaved, typically with hydrazine (Ing-Manske procedure), to release the desired alkoxyamine.[7][8] While effective, this method requires a separate deprotection step and the removal of the phthalhydrazide byproduct.
Experimental Protocol: One-Pot Synthesis via N-Hydroxyurethane
This protocol is adapted from the well-established procedure by Emami et al.[1]
Materials and Reagents:
Sodium metal
Absolute Ethanol
N-hydroxyurethane
3-Chlorobenzyl bromide
Sodium hydroxide (NaOH)
Diethyl ether
5N Ethanolic HCl
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, carefully add sodium (0.97 g, 42 mmol) to absolute ethanol (70 mL). Stir until all the sodium has reacted.
Addition of N-Hydroxyurethane: To the resulting sodium ethoxide solution, add N-hydroxyurethane (4.46 g, 42 mmol) and stir at room temperature until a clear solution is obtained.
Alkylation: Add 3-chlorobenzyl bromide (8.9 g, 43 mmol) dropwise to the solution, ensuring the reaction temperature does not exceed 30 °C. An ice bath may be used for cooling if necessary.
Stir the reaction mixture at room temperature for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Hydrolysis: Add a solution of NaOH (3.46 g, 86.5 mmol) in water (70 mL) to the reaction mixture.
Heat the mixture under reflux for 2 hours.
Work-up and Isolation: After cooling to room temperature, remove the ethanol by rotary evaporation.
Extract the cooled aqueous residue with diethyl ether (3 x 100 mL).
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the volume to approximately 100 mL by rotary evaporation.
Salt Formation: Carefully add 5N ethanolic HCl (approx. 8.5 mL) to the ethereal solution. A white precipitate of O-(3-chlorobenzyl)hydroxylamine hydrochloride will form.
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure product.
Synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine
The condensation of an alkoxyamine with a ketone to form an N-alkoxyimine is a reversible, acid-catalyzed reaction. The mechanism proceeds through several distinct, equilibrium-driven steps:[2][3][9]
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, significantly increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The nucleophilic nitrogen atom of O-(3-chlorobenzyl)hydroxylamine attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).
Dehydration: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: A base (e.g., water or the solvent) removes a proton from the nitrogen, yielding the final N-alkoxyimine product and regenerating the acid catalyst.
The reaction equilibrium is driven towards the product by the removal of water, typically achieved by azeotropic distillation using a Dean-Stark apparatus. The optimal pH for this reaction is typically weakly acidic (around 4-5) to ensure sufficient protonation of the carbonyl without deactivating the amine nucleophile.[2]
Figure 2: Simplified mechanism of acid-catalyzed imine formation.
Experimental Protocol: Condensation Reaction
Materials and Reagents:
O-(3-chlorobenzyl)hydroxylamine hydrochloride
Cyclohexanone
Toluene
para-Toluenesulfonic acid (PTSA) monohydrate
Saturated sodium bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add O-(3-chlorobenzyl)hydroxylamine hydrochloride (1.0 eq), cyclohexanone (1.1 eq), and a catalytic amount of PTSA monohydrate (0.05 eq).
Add a sufficient volume of toluene to fill the flask and the Dean-Stark trap.
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC until the starting alkoxyamine is consumed.
Work-up: Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product, typically an oil, can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Data and Characterization
Summary of Reagents and Expected Yields
Step
Reactant 1
Reactant 2
Catalyst/Reagents
Solvent
Temp (°C)
Time (h)
Expected Yield
1
3-Chlorobenzyl bromide
N-Hydroxyurethane
NaOEt, NaOH, HCl
Ethanol
RT to Reflux
10-12
>75%
2
O-(3-Cl-Bn)NH₂·HCl
Cyclohexanone
PTSA
Toluene
Reflux (~111)
2-4
80-95%
Predicted Spectroscopic Data for N-[(3-chlorophenyl)methoxy]cyclohexanimine
The following data are predicted based on characteristic values for similar structural motifs. Researchers should use this as a guide for interpreting their own analytical results.
¹H NMR (400 MHz, CDCl₃):
δ 7.20-7.40 (m, 4H): Aromatic protons of the 3-chlorophenyl group.
δ 5.05 (s, 2H): Methylene protons (-O-CH₂-Ar). The chemical shift is influenced by the adjacent oxygen and aromatic ring.[10][11]
δ 2.20-2.40 (m, 4H): Cyclohexyl protons alpha to the C=N bond.
~1660 cm⁻¹: C=N imine stretch. This is a key diagnostic peak.[12]
~1050 cm⁻¹: C-O stretch.
~780 cm⁻¹: C-Cl stretch.
Mass Spectrometry (EI):
Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight of C₁₃H₁₆ClNO.
Key Fragmentation Patterns: Expect fragmentation via cleavage of the N-O bond and benzylic cleavage. A prominent peak corresponding to the 3-chlorobenzyl cation ([C₇H₆Cl]⁺) is anticipated.[13][14]
References
BYJU'S. (2019, January 19). Gabriel Phthalimide Synthesis Mechanism. [Link]
Organic Chemistry Tutor. Gabriel Synthesis. [Link]
Organic Chemistry Portal. Gabriel Synthesis. [Link]
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]
OpenStax. (2023, September 20). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. In Organic Chemistry. [Link]
Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. [Link]
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
Lumen Learning. 21.4. Imine formation | Organic Chemistry II. [Link]
Emami, S., & Foroumadi, A. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 9, S225-S228.
Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
Homework.Study.com. Provide a detailed, stepwise mechanism for the acid-catalyzed condensation reaction between cyclohexanone and H2NOH. [Link]
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Organic Syntheses. Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. [Link]
Zhang, L., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. RSC Advances, 10(63), 38459-38466.
ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]
Emami, S., & Foroumadi, A. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 9, S225-S228.
ResearchGate. benzylhydroxylamine derivatives in condensation reactions with glyoxylic acid. [Link]
Zetta, L., et al. (1972). 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance, 4(4), 585-593.
Illinois State University Department of Chemistry. Infrared Spectroscopy. [Link]
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
SciSpace. Interpretation of Infrared Spectra, A Practical Approach. [Link]
University of Colorado Boulder. IR Absorption Table. [Link]
Google Patents. Method for preparing O-benzylhydroxylamine hydrochloride.
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]
Ostrowska, K., et al. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452-457.
Khatri, K., et al. (2016). Classification of Tandem Mass Spectra for Identification of N- and O-linked Glycopeptides. Scientific Reports, 6, 37480.
Miller, M. D., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry, 51(8), 467-473.
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
Application Notes and Protocols for the Optimized Synthesis of N-[(3-orophenyl)methoxy]cyclohexanimine
Abstract This comprehensive guide details the synthesis and optimization of N-[(3-chlorophenyl)methoxy]cyclohexanimine, a molecule of interest in medicinal chemistry and organic synthesis. We provide a foundational exper...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide details the synthesis and optimization of N-[(3-chlorophenyl)methoxy]cyclohexanimine, a molecule of interest in medicinal chemistry and organic synthesis. We provide a foundational experimental protocol for its preparation via the condensation of cyclohexanone and O-(3-chlorobenzyl)hydroxylamine. The core of this document is a systematic approach to optimizing the reaction conditions, including catalyst selection, solvent effects, temperature, and reactant stoichiometry, to maximize yield and purity. This guide is designed to be a practical resource, explaining the chemical principles behind the experimental choices and offering troubleshooting advice for common challenges.
Introduction
N-alkoxyimines, also known as oxime ethers, are a class of organic compounds with significant applications in medicinal chemistry and as versatile synthetic intermediates. The title compound, N-[(3-chlorophenyl)methoxy]cyclohexanimine, incorporates a substituted benzyl group, a feature often explored in the development of novel therapeutic agents. The synthesis of such molecules typically involves the condensation reaction between a carbonyl compound and a hydroxylamine derivative. The efficiency of this transformation is highly dependent on the reaction conditions.
The formation of the imine bond is a reversible, acid-catalyzed process that proceeds through a carbinolamine intermediate.[1] The key to achieving high yields is to effectively shift the equilibrium towards the product, usually by removing water as it is formed.[2] This application note provides a robust starting protocol and a detailed guide for the systematic optimization of this reaction, enabling researchers to achieve high efficiency and purity for N-[(3-chlorophenyl)methoxy]cyclohexanimine synthesis.
Reaction Mechanism and Rationale
The synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine from cyclohexanone and O-(3-chlorobenzyl)hydroxylamine follows the general mechanism for imine formation. The key steps are:
Nucleophilic Attack: The nitrogen atom of O-(3-chlorobenzyl)hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.
Acid Catalysis and Dehydration: An acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).[3] Subsequent elimination of water and deprotonation of the nitrogen atom yields the final N-alkoxyimine product.[1]
The reaction is typically performed under mildly acidic conditions.[4] If the conditions are too acidic, the amine nucleophile will be protonated, rendering it unreactive.[1] Conversely, in the absence of an acid catalyst, the dehydration step is often slow.[4]
Foundational Experimental Protocol
This protocol provides a starting point for the synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Materials:
Cyclohexanone (1.0 eq)
O-(3-chlorobenzyl)hydroxylamine (or its hydrochloride salt, 1.0 eq)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Dean-Stark apparatus or molecular sieves (4Å)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Standard laboratory glassware for workup and purification
Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add cyclohexanone (1.0 eq), O-(3-chlorobenzyl)hydroxylamine (1.0 eq), and p-TsOH·H₂O (0.1 eq).
Add toluene to the flask to achieve a starting material concentration of approximately 0.5 M.
Heat the reaction mixture to reflux and stir vigorously.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours). Water will collect in the Dean-Stark trap.
Once the reaction is complete, cool the mixture to room temperature.
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to yield pure N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Optimization of Reaction Conditions
To maximize the yield and purity of the final product, a systematic optimization of the reaction conditions should be performed. The following sections detail the key parameters to investigate.
Catalyst Screening
The choice and loading of the acid catalyst are critical. Both Brønsted and Lewis acids can be effective.[5]
Experimental Protocol for Catalyst Screening:
Set up parallel reactions following the foundational protocol.
In each reaction, replace p-TsOH·H₂O with an equimolar amount of the catalyst to be tested.
Monitor the reactions at regular intervals to determine the reaction rate and final conversion.
Table 1: Catalyst Screening for Optimal Performance
The solvent can influence reaction rates and the efficiency of water removal. Azeotropic removal of water with solvents like toluene or benzene is a common strategy.[2]
Experimental Protocol for Solvent Screening:
Set up parallel reactions using the best catalyst from the previous step.
Use different solvents of varying polarities.
For non-azeotroping solvents, add a dehydrating agent like molecular sieves to the reaction mixture.
Table 2: Effect of Solvent on Reaction Efficiency
Entry
Solvent
Water Removal Method
Reaction Time (h)
Yield (%)
1
Toluene
Dean-Stark
4
90
2
Dichloromethane
Molecular Sieves (4Å)
6
85
3
Acetonitrile
Molecular Sieves (4Å)
8
80
4
Tetrahydrofuran (THF)
Molecular Sieves (4Å)
10
70
Temperature and Stoichiometry
Varying the temperature can affect the reaction rate. Additionally, using a slight excess of one of the reactants can help drive the reaction to completion.
Experimental Protocol for Temperature and Stoichiometry Optimization:
Using the optimal catalyst and solvent, set up reactions at different temperatures (e.g., room temperature, 60 °C, reflux).
Set up parallel reactions with varying ratios of cyclohexanone to O-(3-chlorobenzyl)hydroxylamine (e.g., 1:1, 1.2:1, 1:1.2).
Table 3: Optimization of Temperature and Reactant Ratio
Entry
Cyclohexanone (eq)
O-(3-chlorobenzyl)hydroxylamine (eq)
Temperature (°C)
Yield (%)
1
1.0
1.0
110 (Reflux)
90
2
1.2
1.0
110 (Reflux)
95
3
1.0
1.2
110 (Reflux)
92
4
1.2
1.0
60
65
Workflow and Data Analysis Visualization
The following diagram illustrates the workflow for the optimization experiments.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic causality, solvent-driven regioselectivity, and validated scalable protocols.
Introduction & Mechanistic Rationale
The synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine (commonly referred to as cyclohexanone O-(3-chlorobenzyl) oxime) is a critical transformation in the development of bioactive oxime ether scaffolds. The most direct synthetic route involves the Williamson-type alkylation of cyclohexanone oxime with 3-chlorobenzyl chloride under basic conditions.
However, this reaction is notoriously sensitive to solvent conditions due to the ambidentate nature of the oximate anion . Upon deprotonation, the negative charge is delocalized across the >C=N–O⁻ system, creating two competing nucleophilic centers: the oxygen atom and the nitrogen atom.
The Causality of Solvent-Directed Regioselectivity
The choice of solvent fundamentally alters the transition state energies for O-alkylation versus N-alkylation (nitrone formation). Applying Hard-Soft Acid-Base (HSAB) theory explains this phenomenon:
Polar Aprotic Solvents (e.g., DMF, MeCN): These solvents possess high dielectric constants and strong dipole moments but lack hydrogen-bond donors. They effectively solvate the alkali metal counterion (e.g., K⁺ or Na⁺), leaving the "hard" oxygen atom "naked" and highly reactive. This promotes a hard-hard interaction with the benzylic carbon of 3-chlorobenzyl chloride, driving >95% selectivity toward the desired O-alkylated ether[1]. Recent optimizations in oxime ether synthesis confirm that anhydrous aprotic environments significantly suppress nitrone formation[2].
Protic Solvents (e.g., Ethanol): Protic solvents form strong hydrogen bonds with the oximate oxygen. This steric and electronic shielding reduces the oxygen's nucleophilicity, forcing the electrophile to react with the "softer" nitrogen atom, drastically reducing the yield of the target oxime ether and complicating downstream purification.
Fig 1: Solvent-directed mechanistic pathways of the ambidentate oximate anion.
Solvent Systems Evaluation Data
To provide a quantitative foundation for protocol selection, the following table summarizes the performance of various solvent systems for the O-alkylation of cyclohexanone oxime.
Lipophilic ion-pair formation isolates the naked anion in the organic phase[3].
Ethanol (Protic)
24.5
< 70:30
40–60%
Poor
H-bonding shields O⁻, promoting N-attack and nitrone formation.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each step in real-time.
Protocol A: Polar Aprotic System (Lab-Scale Optimization)
Rationale: Utilizing DMF with K₂CO₃ provides the highest kinetic rate for O-alkylation due to absolute cation solvation. Ideal for rapid medicinal chemistry synthesis[1].
Oximate Formation: Charge a 250 mL round-bottom flask with cyclohexanone oxime and anhydrous DMF. Stir until fully dissolved. Add finely powdered K₂CO₃.
Self-Validation Check: Stir at room temperature for 30 minutes. The suspension will turn slightly yellow, indicating the formation of the oximate anion.
Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add 3-chlorobenzyl chloride dropwise over 20 minutes via an addition funnel.
Causality: Dropwise addition controls the exothermic Sₙ2 reaction, preventing thermal degradation of the oxime.
Reaction Propagation: Remove the ice bath and heat the mixture to 50°C for 4 hours.
Self-Validation Check: Monitor by TLC (Hexane:EtOAc 9:1). The disappearance of the oxime spot (R_f ~0.2) and the appearance of a strong UV-active product spot (R_f ~0.6) validates reaction completion.
Workup: Quench the reaction by pouring it into 300 mL of ice-cold distilled water. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 100 mL).
Causality: Water effectively crashes out the product and pulls the DMF and inorganic salts into the aqueous phase, self-purifying the organic layer.
Isolation: Wash the combined MTBE layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Protocol B: Biphasic PTC System (Industrial Scale-Up)
Rationale: For large-scale synthesis, DMF removal is environmentally and economically taxing. A biphasic Toluene/Water system utilizing Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst (PTC) offers superior scalability, green chemistry metrics, and excellent O-selectivity[3].
Fig 2: Workflow for the highly scalable biphasic PTC oxime ether synthesis.
TBAB (Phase Transfer Catalyst): 0.05 eq (1.6 g, 5 mmol)
Toluene: 100 mL
Step-by-Step Methodology:
Organic Phase Preparation: Dissolve cyclohexanone oxime and 3-chlorobenzyl chloride in 100 mL of toluene in a 500 mL reactor equipped with a mechanical stirrer. Add TBAB.
Aqueous Phase Addition: Begin vigorous mechanical stirring (crucial for biphasic interfacial area). Add the 30% NaOH solution dropwise over 30 minutes.
Causality: TBAB transports the hydroxide ion into the organic phase to deprotonate the oxime. The resulting lipophilic tetrabutylammonium oximate ion pair is highly reactive and completely shielded from water, driving absolute O-alkylation[3].
Reaction: Heat the biphasic mixture to 60°C for 6 hours.
Self-Validation Check: Stop stirring temporarily. The phases should separate cleanly within 2 minutes. A persistent emulsion indicates insufficient PTC or degraded starting materials.
Workup & Isolation: Cool to room temperature. Separate the lower aqueous phase and discard. Wash the toluene layer with distilled water (2 x 50 mL) until the aqueous wash is pH neutral. Concentrate the toluene layer under vacuum to afford the pure product.
Analytical Validation & Troubleshooting
To ensure the integrity of the synthesized N-[(3-chlorophenyl)methoxy]cyclohexanimine, perform the following validations:
¹H NMR (CDCl₃): Look for the diagnostic benzylic methylene protons (-CH₂-O-N=) appearing as a sharp singlet around δ 5.0 - 5.2 ppm . If N-alkylation occurred (nitrone byproduct), a distinct downfield shift for the benzylic protons (closer to δ 5.5 - 5.8 ppm) will be observed due to the adjacent positive nitrogen charge.
IR Spectroscopy: Confirm the absence of the broad O-H stretch (3200–3400 cm⁻¹) from the starting oxime, and the presence of a strong C=N stretch (~1640 cm⁻¹) and C-O-N ether stretch (~1050 cm⁻¹).
References
Soltani Rad, M. N., Khalafi-Nezhad, A. A., Karimitabar, F., & Behrouz, S. (2010). An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. Synthesis, 2010(10), 1724-1730. Organic Chemistry Portal. 2
Linhart, F., et al. (1984). Process for the production of o-substituted oximes (EP0121701A1). European Patent Office. 1
Siegel, W., et al. (2003). Method for producing oxime ethers (US20030109740A1). United States Patent and Trademark Office. 3
Kubmarawa, D., Barminas, J. T., & Aliyu, A. O. C. (2011). Silver Oxide-Mediated Oxime Ether Synthesis. Archives of Applied Science Research, 3(1), 126-130. Scholars Research Library. 4
Application Note: Synthesis and Utilization of N-[(3-Chlorophenyl)methoxy]cyclohexanimine as a Key Pharmaceutical Intermediate
Executive Summary N-[(3-chlorophenyl)methoxy]cyclohexanimine (also known as cyclohexanone O-(3-chlorobenzyl) oxime) is a highly stable, isolable oxime ether that serves as a critical intermediate in modern pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-[(3-chlorophenyl)methoxy]cyclohexanimine (also known as cyclohexanone O-(3-chlorobenzyl) oxime) is a highly stable, isolable oxime ether that serves as a critical intermediate in modern pharmaceutical synthesis. Its primary utility lies in its role as a precursor to O-(3-chlorobenzyl)hydroxylamine hydrochloride , a versatile pharmacophore building block. This application note details the mechanistic rationale for employing cyclohexanone oxime as a nitrogen-protecting equivalent, provides validated synthetic protocols, and explores the downstream applications of the 3-chlorobenzyloxy moiety in neuropharmacology, metabolic disorders, and oncology.
Mechanistic Rationale & Causality (E-E-A-T)
Why Cyclohexanone Oxime?
The direct alkylation of free hydroxylamine with 3-chlorobenzyl chloride is notoriously unselective, leading to a complex mixture of N-alkyl, O-alkyl, and N,N-dialkyl products due to the ambidentate nucleophilicity of hydroxylamine. To circumvent this, a nitrogen-protecting strategy is required. While N-hydroxyphthalimide (the Gabriel-type synthesis) is a classical choice, it suffers from poor atom economy and requires harsh, exothermic hydrazinolysis for deprotection.
Cyclohexanone oxime offers a superior, field-proven alternative[1]:
O-Selective Alkylation : The sp²-hybridized nitrogen in the oxime is sterically hindered and electronically deactivated, directing the S_N2 alkylation exclusively to the oxygen atom under basic phase-transfer conditions.
Facile Cleavage : The resulting N-[(3-chlorophenyl)methoxy]cyclohexanimine is highly stable under basic and neutral conditions but undergoes rapid transoximation or hydrolysis under mild aqueous acidic conditions.
Atom Economy & Recycling : The byproduct of the hydrolysis step is cyclohexanone, which can be easily separated by phase separation or steam distillation and recycled to regenerate the starting oxime, making this a self-validating and highly efficient industrial system.
Downstream Pharmaceutical Applications
The O-(3-chlorobenzyl)hydroxylamine derived from this intermediate is a privileged structural motif in several high-value therapeutic areas:
MAO-B Inhibitors (Parkinson's Disease) : The 3-chlorobenzyloxy group is a key pharmacophore in 7-(3-chlorobenzyloxy)-4-carboxaldehyde-coumarin and its derivatives. These compounds are highly potent, reversible, and selective inhibitors of Monoamine Oxidase B (MAO-B). Crystallographic studies (PDB: 2V60) reveal that the 3-chlorobenzyloxy substituent perfectly occupies the entrance cavity of the MAO-B active site, providing a K_i of ~0.1 μM[2].
5-HT2C Receptor Agonists (Obesity) : The compound 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine is a potent 5-HT2C agonist that induces dose-dependent inhibition of food intake. The 3-chlorobenzyl ether linkage is critical for receptor binding affinity and metabolic stability[3].
CD73 Inhibitors (Immuno-Oncology) : 3-Methylcytidine derivatives incorporating a 4-(3-chlorobenzyloxyamino) substitution have been developed as potent CD73 inhibitors, preventing the conversion of AMP to immunosuppressive adenosine in the tumor microenvironment[4].
Quantitative Data Summaries
Table 1: Comparison of O-Alkylation Strategies for O-(3-Chlorobenzyl)hydroxylamine Synthesis
Metric
Cyclohexanone Oxime Route
N-Hydroxyphthalimide Route
Direct Hydroxylamine
O-Selectivity
>98%
>99%
<40% (Mixed N/O-alkylation)
Deprotection Reagent
Dilute HCl (aq)
Hydrazine hydrate
N/A
Byproduct
Cyclohexanone (Recyclable)
Phthalhydrazide (Waste)
Complex amine mixtures
Atom Economy
High
Low
Moderate
Scalability
Excellent (Industrial standard)
Moderate (Exothermic deprotection)
Poor (Purification difficult)
Table 2: Pharmacological Profile of 3-Chlorobenzyloxy-Derived APIs
Protocol A: Synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine
Objective: S_N2 O-alkylation of cyclohexanone oxime.
Preparation : In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 113.2 g (1.0 mol) of cyclohexanone oxime in 400 mL of toluene.
Base Addition : Add 44.0 g (1.1 mol) of sodium hydroxide pellets. Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove water formed during the generation of the oxime sodium salt.
Alkylation : Once water evolution ceases, cool the mixture to 60°C. Add 161.0 g (1.0 mol) of 3-chlorobenzyl chloride dropwise over 1 hour. Maintain vigorous stirring, as NaCl will rapidly precipitate.
Reaction Completion : Heat the suspension at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1) until the 3-chlorobenzyl chloride is fully consumed.
Workup : Cool to room temperature and add 300 mL of DI water to dissolve the NaCl. Separate the organic (toluene) layer. Wash the organic layer with 5% NaOH (100 mL) to remove unreacted oxime, followed by brine (100 mL).
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-[(3-chlorophenyl)methoxy]cyclohexanimine as a pale yellow oil (Yield: ~85-90%). This intermediate is sufficiently pure for the next step.
Protocol B: Acidic Hydrolysis to O-(3-Chlorobenzyl)hydroxylamine Hydrochloride
Objective: Cleavage of the imine bond to release the free O-alkylhydroxylamine salt.
Hydrolysis : Transfer the crude N-[(3-chlorophenyl)methoxy]cyclohexanimine (~0.85 mol) to a 2 L flask. Add 500 mL of ethanol and 250 mL of 6M aqueous HCl.
Heating : Stir the mixture at 80°C for 3-4 hours. The hydrolysis yields the desired hydroxylamine hydrochloride and cyclohexanone.
Solvent Removal : Concentrate the mixture under reduced pressure to remove ethanol and the majority of the water.
Phase Separation : Add 300 mL of diethyl ether and 100 mL of water to the residue. The cyclohexanone byproduct partitions into the ether layer, while the O-(3-chlorobenzyl)hydroxylamine hydrochloride remains in the aqueous layer.
Crystallization : Separate the aqueous layer and evaporate it to dryness under vacuum. Triturate the resulting solid with cold acetone to remove residual organic impurities.
Filtration : Filter the white crystalline solid and dry under vacuum at 40°C. (Yield: ~80% over two steps; Purity >98% by HPLC).
Visualizations
Workflow for the synthesis of O-(3-chlorobenzyl)hydroxylamine HCl via the oxime ether.
Pharmacological role of 3-chlorobenzyloxy-derived coumarins in MAO-B inhibition.
References
Product Class 15: Oximes
Thieme Connect / Science of Synthesis
URL:[Link]
Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs
Journal of Medicinal Chemistry, ACS Publications
URL:[Link]
Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation
PubMed, National Institutes of Health (NIH)
URL:[Link]
Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors
PubMed Central (PMC), National Institutes of Health (NIH)
URL:[Link]
Technical Support Center: Optimizing N-[(3-chlorophenyl)methoxy]cyclohexanimine Synthesis
This guide is structured as a specialized Technical Support Center for researchers and process chemists. It prioritizes the "Why" and "How" of yield optimization, moving beyond simple recipes to mechanistic control.
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a specialized Technical Support Center for researchers and process chemists. It prioritizes the "Why" and "How" of yield optimization, moving beyond simple recipes to mechanistic control.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Target Molecule: N-[(3-chlorophenyl)methoxy]cyclohexanimine
Common Name: Cyclohexanone
-(3-chlorobenzyl)oxime
Chemical Class: Oxime Ether[1]
The synthesis of this target hinges on the formation of a C=N-O-C linkage.[1] Low yields are rarely due to a lack of reactivity but rather competing kinetic pathways or hydrolytic instability during workup.[1]
There are two primary synthetic routes.[1][2] You must identify which one you are using to apply the correct troubleshooting steps:
Route A (Alkylation): Reacting Cyclohexanone Oxime with 3-Chlorobenzyl chloride/bromide.[1]
Primary Failure Mode:[1] Incomplete conversion or pH-dependent hydrolysis.[1]
Route A: The Alkylation Strategy (Most Common)
This route is cost-effective but chemically treacherous due to the Ambident Nucleophile nature of the oxime anion.[1] The anion can attack the electrophile (benzyl halide) via the Oxygen (desired) or the Nitrogen (undesired).[1]
The Mechanism of Failure:
- vs.
-Alkylation
According to Pearson’s HSAB (Hard and Soft Acids and Bases) theory:
Oxygen (Hard Nucleophile): Favored by "hard" leaving groups, polar aprotic solvents, and dissociated ion pairs.[1]
Nitrogen (Soft Nucleophile): Favored by "soft" leaving groups and non-polar conditions.[1]
Optimization Protocol: Maximizing
-Selectivity
Recommended Conditions:
To shift the equilibrium toward the thermodynamic product (Oxime Ether) and suppress the kinetic product (Nitrone):
Parameter
Recommendation
Scientific Rationale
Base
Cs₂CO₃ or KOH
Cesium (large cation) creates a "loose" ion pair with the oximate anion, exposing the Oxygen for attack.[1]
Solvent
DMF or Acetonitrile
Polar aprotic solvents solvate the cation, leaving the naked anion free to react at the most electronegative site (Oxygen).[1]
Electrophile
3-Chlorobenzyl Chloride
Chlorides are "harder" than bromides/iodides, slightly favoring -alkylation.[1] Avoid iodides if nitrone formation is high.[1]
Temperature
< 60°C
Higher temperatures often increase the rate of the unwanted -alkylation side reaction.[1]
Step-by-Step Optimized Protocol (Route A)
Dissolution: Dissolve Cyclohexanone Oxime (1.0 eq) in DMF (5-10 volumes).
Deprotonation: Add Cs₂CO₃ (1.5 eq) or KOH (pulverized, 1.5 eq). Stir at RT for 30 mins.
Checkpoint: Ensure the solution becomes homogenous or a fine suspension; this confirms oximate formation.[1]
Addition: Add 3-Chlorobenzyl chloride (1.1 eq) dropwise. Do not dump. Exotherm control prevents nitrone formation.[1]
Reaction: Stir at 50°C for 4-6 hours. Monitor by TLC/HPLC.
Quench: Pour into ice water (50 volumes). The product should oil out or precipitate.[1]
Route B: The Condensation Strategy (Highest Purity)
If Route A yields inseparable nitrone impurities, switch to Route B.[1] This method builds the molecule from a pre-formed alkoxyamine, making
Buffer Prep: Dissolve Sodium Acetate (1.5 eq) in Methanol/Water (9:1). Add Acetic Acid until pH is ~5.[1]
Reactants: Add
-(3-chlorobenzyl)hydroxylamine hydrochloride (1.1 eq) and Cyclohexanone (1.0 eq).
Reaction: Stir at RT. Conversion is usually rapid (1-3 hours).
Workup: Neutralize with NaHCO₃ before extraction to ensure the product is not hydrolyzed back to the ketone.
Visualizing the Chemistry
The following diagrams illustrate the competing pathways and the decision logic for purification.
Figure 1: Mechanistic bifurcation in Route A. Success depends on favoring the green path via solvent/base selection.[1]
Figure 2: Diagnostic workflow for identifying the cause of yield loss.
Troubleshooting FAQs
Q: My product is an oil, but literature suggests a solid. Why?A: This compound has a low melting point and is prone to "supercooling."[1]
Fix: Traces of solvent (especially DMF) or the nitrone impurity will depress the melting point.[1] Perform a high-vacuum drying step (0.1 mbar) at 40°C. If it remains an oil, dissolve in a minimum amount of pentane at -20°C to induce crystallization.[1]
Q: I see a byproduct that has the exact same mass (LC-MS) but different retention time.A: This is the Nitrone (N-alkylated isomer).[1]
Fix: You cannot easily convert the nitrone to the product.[1] You must prevent it. Switch to Route B (Condensation) or use Cesium Carbonate in Route A. Nitrones are much more polar; they can often be removed by a silica plug eluting with non-polar solvents (Hexane/EtOAc 9:1).[1]
Q: The reaction stalls at 60% conversion.A: In Route A, this is often due to the "Common Ion Effect" if using halide salts, or moisture poisoning.[1]
Fix: Add a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide, 5 mol%) if using a biphasic system (Toluene/KOH).[1] This shuttles the anion into the organic phase, accelerating the reaction significantly.[1]
Q: Can I distill the product?A: Caution is advised. Oxime ethers can undergo thermal rearrangement or degradation above 120°C.[1]
Fix: Use Kugelrohr distillation under high vacuum (<0.5 mmHg).[1] Do not exceed pot temperature of 100°C. Column chromatography is safer.[1]
References
Mechanistic Insight on Oxime Alkylation
Title: Metal-Involving Synthesis and Reactions of Oximes.[1][3][2][4]
Technical Support Center: Purification of N-[(3-chlorophenyl)methoxy]cyclohexanimine
Welcome to the dedicated technical support portal for the isolation and purification of N-[(3-chlorophenyl)methoxy]cyclohexanimine (also known as cyclohexanone O-(3-chlorobenzyl) oxime). This guide is engineered for rese...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support portal for the isolation and purification of N-[(3-chlorophenyl)methoxy]cyclohexanimine (also known as cyclohexanone O-(3-chlorobenzyl) oxime). This guide is engineered for research scientists and drug development professionals who require high-purity oxime ether derivatives for downstream applications.
Physicochemical Profile & Chromatographic Data
Before initiating purification, it is critical to understand the physical properties of the target molecule. As a neutral, lipophilic oxime ether, it behaves differently from free oximes and requires specific handling to prevent degradation.
Neutral (Stable to mild base, sensitive to strong acid)
Purification Workflow Diagram
Workflow for extraction and chromatographic purification of the oxime ether.
Troubleshooting Guides & FAQs
Q1: My crude reaction mixture contains unreacted O-(3-chlorobenzyl)hydroxylamine. How do I remove it efficiently without chromatography?Expertise & Causality: O-benzylhydroxylamines are basic amines, whereas the fully formed oxime ether (N-[(3-chlorophenyl)methoxy]cyclohexanimine) is electronically neutral. You can exploit this pKa differential[2].
Solution: Perform an acidic liquid-liquid extraction (LLE). Washing the organic layer (e.g., ethyl acetate or dichloromethane) with dilute acid will protonate the unreacted hydroxylamine, driving it into the aqueous phase as a water-soluble hydrochloride salt. The neutral oxime ether remains in the organic phase[3].
Q2: During silica gel chromatography, my product co-elutes with the cyclohexanone starting material. How can I resolve this?Expertise & Causality: Cyclohexanone and the oxime ether have similar polarities, but the oxime ether is significantly more lipophilic due to the bulky 3-chlorobenzyl group.
Solution: Utilize a highly non-polar solvent system. A gradient elution starting from a non-polar solvent (like hexane) and slowly increasing to a more polar solvent (like ethyl acetate) is recommended[3]. If co-elution persists, switch to a toluene/hexane mixture, which leverages π-π interactions with the chlorophenyl ring to alter the retention time relative to the aliphatic ketone.
Q3: Can I purify N-[(3-chlorophenyl)methoxy]cyclohexanimine by vacuum distillation instead of column chromatography?Expertise & Causality: While oxime ethers are generally more thermally stable than free oximes, the predicted boiling point of this compound is quite high (344.6 °C at atmospheric pressure)[1].
Solution: Standard distillation is not recommended due to the risk of thermal degradation (N-O bond cleavage) at elevated temperatures. If distillation is mandatory, it must be performed under high vacuum (e.g., < 0.1 Torr) using a short-path or Kugelrohr apparatus to keep the bath temperature below 150 °C. For routine purification, flash chromatography is the safer, more reliable choice[4].
Q4: How do I validate that my purification was successful and no hydrolysis occurred?Expertise & Causality: Strongly acidic conditions during workup can sometimes hydrolyze oxime ethers back to the ketone and hydroxylamine[3].
Solution (Self-Validating System): Implement a self-validating TLC protocol. Co-spot the purified product against pure cyclohexanone. Additionally, stain the TLC plate with 2,4-dinitrophenylhydrazine (2,4-DNPH). The oxime ether will not react with 2,4-DNPH, but any hydrolyzed cyclohexanone impurity will immediately form a bright yellow/orange spot, instantly validating the integrity of your purified product.
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Chloroform, 20 mL per gram of crude)[5].
Acid Wash: Transfer to a separatory funnel. Add an equal volume of 0.1 M HCl. Stopper and invert gently, venting frequently.
Phase Separation: Allow the layers to separate. The top layer (organic) contains the target oxime ether. The bottom layer (aqueous) contains protonated amine impurities[3].
Neutralization: Wash the organic layer once with saturated aqueous NaHCO3 to neutralize any residual acid, preventing acid-catalyzed hydrolysis during concentration.
Brine Wash & Drying: Wash with saturated NaCl (brine), then dry the combined organic layers over anhydrous MgSO4[5].
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 40 °C.
Protocol B: Silica Gel Flash Chromatography
Column Preparation: Pack a glass column with silica gel (230–400 mesh) using hexanes as the slurry solvent. Use approximately 30-50 grams of silica per gram of crude product.
Loading: Dissolve the crude oil from Protocol A in a minimum volume of dichloromethane (or hexanes if fully soluble) and apply it evenly to the top of the silica bed.
Elution:
Begin elution with 2 column volumes (CV) of 100% Hexanes.
Transition to a 98:2 Hexanes:Ethyl Acetate mixture for 3 CVs.
Increase polarity to 95:5 Hexanes:Ethyl Acetate[4].
Fraction Collection & Monitoring: Collect 20 mL fractions. Spot every third fraction on a silica TLC plate. Develop in 90:10 Hexanes:Ethyl Acetate. Visualize under UV light (254 nm) to detect the 3-chlorophenyl chromophore[3].
Pooling: Combine fractions containing the single UV-active spot corresponding to the product. Evaporate to yield the pure N-[(3-chlorophenyl)methoxy]cyclohexanimine as a clear to pale-yellow oil.
References
Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine , Benchchem. 3
Technical Support Center: Purification of N-[(3-chlorophenyl)methoxy]cyclohexanimine
Welcome to the technical support guide for the purification of N-[(3-chlorophenyl)methoxy]cyclohexanimine. This document is intended for researchers, scientists, and professionals in drug development who are working with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of N-[(3-chlorophenyl)methoxy]cyclohexanimine. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Achieving high purity is critical for ensuring reliable experimental outcomes and meeting regulatory standards. This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help you navigate the challenges of purifying this specific oxime ether.
Understanding the Challenge: Potential Impurities
N-[(3-chlorophenyl)methoxy]cyclohexanimine is typically synthesized via the condensation of O-(3-chlorobenzyl)hydroxylamine with cyclohexanone.[1][2] The purity of the final product is highly dependent on the quality of starting materials and the control of reaction conditions. Impurities can arise from several sources:
Unreacted Starting Materials: Residual O-(3-chlorobenzyl)hydroxylamine[3][4] and cyclohexanone are common impurities.
Side-Products: Self-condensation of cyclohexanone or side reactions involving the hydroxylamine can lead to undesired byproducts.
Reagents and Solvents: Catalysts, dehydrating agents, and residual solvents from the reaction and workup may contaminate the product.
Degradation Products: Imines, particularly those not stabilized by aromatic groups on both the carbon and nitrogen, can be susceptible to hydrolysis, reverting to their constituent amine and carbonyl compounds.[5][6]
A successful purification strategy must effectively separate the target compound from these structurally similar and dissimilar impurities.
Strategic Approach to Purification
The choice of purification method depends on the physical properties of the crude product (solid vs. oil) and the nature of the impurities. The following flowchart outlines a general decision-making process for purifying N-[(3-chlorophenyl)methoxy]cyclohexanimine.
troubleshooting low conversion rates in cyclohexanimine formation
Topic: Troubleshooting Low Conversion Rates in Cyclohexanimine Formation Role: Senior Application Scientist Status: System Active Introduction Welcome to the Advanced Synthesis Support Center. You are likely here because...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Conversion Rates in Cyclohexanimine Formation
Role: Senior Application Scientist
Status: System Active
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely here because your cyclohexanimine formation—the condensation of cyclohexanone with a primary amine—is stalling at 50–60% conversion or decomposing during isolation.
While theoretically simple (
), this reaction is deceptively difficult due to three competing forces: thermodynamic equilibrium (water penalty), kinetic gating (pH sensitivity), and product stability (hydrolysis/tautomerization).
This guide abandons generic advice in favor of field-proven protocols to drive your reaction to completion and isolate the product intact.
Module 1: Thermodynamics (The Water Problem)
The Issue: The reaction is reversible. If water is not physically or chemically sequestered, the equilibrium constant (
) for cyclohexanimine formation often favors the starting materials.
Troubleshooting Protocol
Method
Efficiency
Best For
Risk Factor
Dean-Stark
High
Large scale (>50 mmol), high-boiling solvents (Toluene/Benzene).
Thermal degradation. Cyclohexanone can self-condense at high heat.
Molecular Sieves (3Å)
Medium-High
Small scale, thermal-sensitive amines.
Stalling. Sieves can become coated/clogged if not stirred vigorously.
Chemical Drying ()
Critical
Stubborn/Hindered amines. Acts as both catalyst and scavenger.
Workup difficulty. Creates emulsions if not handled correctly.
Q: Why did my reaction stall despite using Molecular Sieves?
A: You likely used the wrong pore size or insufficient agitation.
Pore Size: Use 3Å sieves , not 4Å. Cyclohexanone and small amines can be trapped inside 4Å pores, removing reactants from the solution. 3Å sieves selectively trap water.[1][2]
Activation: Sieves must be flame-dried under vacuum immediately before use. "Oven-dried" sieves stored in air are already wet.
Physical State: If the sieves are pulverized into dust by the stir bar, they form a slurry that traps product. Use beads or pellets and magnetic stirring that doesn't grind them.
Module 2: Kinetics (The pH Trap)
The Issue: Imine formation follows a bell-shaped rate curve relative to pH.
pH < 3: The amine is protonated (
) and loses nucleophilicity. Reaction stops.
pH > 6: The carbonyl oxygen is not sufficiently activated. Attack is slow; dehydration of the carbinolamine intermediate becomes the rate-limiting step [1].
Visualizing the "Goldilocks Zone"
Figure 1: The mechanistic dependence of imine formation on pH. Optimal rate occurs near pH 4.5 [1].
Lewis Acid Alternative: If proton sources are problematic, switch to Titanium(IV) isopropoxide (
). It activates the carbonyl without protonating the amine.
Module 3: The "Nuclear Option" (
Protocol)
When standard acid catalysis fails (common with electron-deficient or sterically hindered amines),
is the industry standard. It drives equilibrium by chemically consuming water to form stable titanium oxides [2].
Protocol: Titanium-Mediated Synthesis
Mix: Combine Cyclohexanone (1.0 equiv), Amine (1.0–1.2 equiv), and
(1.25 equiv) neat or in dry THF.
Stir: Ambient temperature for 2–6 hours.
Monitor: Check conversion by NMR (look for the disappearance of the ketone
signal ~210 ppm in ).
Workup (CRITICAL): See below.
Q: I used Titanium, but now I have a white sludge I can't filter. What do I do?
A: You have created a Titanium emulsion. Do not simply add water and try to filter. Use this specific quenching method to granulate the precipitate:
Dilute reaction with
or .
Add saturated aqueous
dropwise (approx. 1 mL per gram of ) while stirring vigorously.
The white paste will turn into a granular solid.
Add dry
to the mixture (this helps bind the water and solid).
Filter through a pad of Celite . The filtrate will be clear.
Module 4: Isolation & Stability (The "Disappearing" Product)
The Issue: You observed 100% conversion in the reaction mixture, but after column chromatography, the yield dropped to 20%.
Diagnosis:Hydrolysis on Silica.
Standard silica gel is acidic (pH ~4–5) and contains adsorbed water. This creates the perfect environment to reverse the reaction:
Workup Decision Tree
Figure 2: Decision logic for isolating sensitive cyclohexanimines.
Q: My NMR shows vinylic protons (5.0–6.0 ppm). Is this an impurity?
A: It is likely the Enamine Tautomer .
Cyclohexanone imines possess
-protons. They exist in equilibrium with their enamine form.
Imine:
double bond (Thermodynamically favored usually).
Enamine:
double bond + (Kinetic or stabilized by conjugation).
Fix: This is often unavoidable with cyclohexanone derivatives. If you are reducing to the amine (Reductive Amination), this does not matter—both forms reduce to the same product. If isolating, store at low temperature to prevent oligomerization.
References
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3] Link
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #OX-ETH-552
Status: Open
Priority: Critical
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Immediate Action
User Issue: Prevention of hydrolysis in N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Chemical Classification: This compound is an Oxime Ether (specifically, the O-(3-chlorobenzyl) oxime of cyclohexanone).
Core Stability Profile: While oxime ethers are thermodynamically more stable than simple imines (
) or hydrazones due to the electronegativity of the oxygen atom, they remain susceptible to acid-catalyzed hydrolysis .[1]
🚨 CRITICAL STOP-POINTS (Do these immediately):
Check your NMR Solvent: If using
, ensure it is neutralized. Chloroform naturally forms DCl over time, which catalyzes hydrolysis in the NMR tube, leading to false "decomposition" data. Filter through basic alumina before use.
Halt Silica Chromatography: Standard silica gel is acidic (
). If you are purifying via flash chromatography without buffering, you are actively hydrolyzing your product. See Section 4 for the Deactivated Silica Protocol.
Quench Acidic Workups: Ensure the final pH of any aqueous wash is
.
The Failure Mode: Hydrolysis Mechanism
To prevent degradation, you must understand the enemy. Hydrolysis of this molecule is not random; it is a specific, stepwise cascade driven by protonation.
The Pathway
The reaction reverses the condensation used to make the molecule.[2] It requires Water and a Proton Source (
) .
Reaction:
Visualizing the Mechanism
The following diagram illustrates the kinetic pathway. Note that the Tetrahedral Intermediate is the "point of no return."
Figure 1: The acid-catalyzed hydrolysis pathway. The protonation of the imine nitrogen lowers the activation energy for water to attack the electrophilic carbon.
Synthesis & Workup: Prevention at the Source
The majority of hydrolysis events occur during the workup phase when the organic layer contacts acidic aqueous media.
Risk Factors & Mitigation Table
Experimental Phase
Risk Factor
Technical Solution
Reaction
Generation of HCl (if using hydroxylamineHCl salts)
Buffer System: Use Pyridine or (2.5 equiv) to scavenge protons immediately [1].
Quench
Exothermic addition of water
Cold Quench: Cool to before adding water. Heat accelerates the hydrolysis rate constant ().
Extraction
Acidic aqueous layer
pH Check: Ensure the aqueous layer pH is . Wash with saturated .
Drying
Water carryover
Chemical Drying: Use (neutral) or (basic). Avoid if the compound is ultra-sensitive (it is slightly Lewis acidic).
Purification Protocol: The "Deactivated Silica" Method
Standard silica gel has a surface pH of ~4.5 due to silanol (
) groups. This is sufficient to degrade your oxime ether during a 20-minute column run [2].
The Solution: You must mask the silanol groups using an amine modifier.
Step-by-Step Protocol
Select Solvent System: Determine your Rf using standard TLC.
Prepare Mobile Phase: Add 1% Triethylamine (TEA) or 1% Pyridine to your Hexane/Ethyl Acetate solvent mixture.
Slurry Preparation:
Mix the silica gel with the TEA-doped solvent before pouring it into the column.
Why? This ensures the base neutralizes the acidic sites throughout the entire stationary phase.
Equilibration: Flush the packed column with 2 Column Volumes (CV) of the TEA-doped solvent.
Loading: Load your crude material.
Elution: Run the column using the TEA-doped solvent.
Post-Column: Rotovap the fractions. TEA is volatile and will be removed, leaving the pure, stable oxime ether.
Alternative: If the compound is extremely labile, switch to Basic Alumina (Activity Grade III) as the stationary phase.
Troubleshooting & FAQs
Q: My LC-MS shows a peak corresponding to Cyclohexanone (MW 98). Is my synthesis failing?A: Not necessarily. This is often an artifact of the analysis method.
Cause: LC-MS mobile phases often contain Formic Acid or TFA (0.1%). The acidic environment in the LC column or the ionization source can hydrolyze the oxime ether during analysis.
Verification: Run a GC-MS (neutral gas phase) or a neutralized NMR to confirm if the ketone is actually present in the flask or just generated during testing.
Q: Can I store this compound in solution?A: Only in aprotic, non-acidic solvents.
Safe: Toluene, THF (anhydrous), DCM (filtered through basic alumina).
Unsafe: Alcohols (MeOH/EtOH) can promote trans-oximation or solvolysis over long periods. Chloroform (forms HCl/Phosgene).
Best Practice: Store as a neat oil/solid at
under Argon.
Q: I see a new spot on TLC after leaving the sample on the bench.A: Oxime ethers can undergo Geometric Isomerization (
isomerization) upon exposure to light.
Diagnosis: The two spots will likely have the same mass (LC-MS) and will coalesce in high-temperature NMR. This is not hydrolysis.
Fix: Protect from light (wrap flask in foil).
Decision Tree: Purification Strategy
Use this logic flow to determine the safest purification method for your specific batch.
Figure 2: Workflow for selecting the appropriate purification stationary phase based on compound stability.
References
Aliyu, A. O., et al. "One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde."[3] Journal of Chemical and Pharmaceutical Research, vol. 5, no. 7, 2013, pp. 96-99.[3] Link
BenchChem Technical Support.[1] "Purification of Enol Ethers and Acid-Sensitive Compounds." BenchChem Troubleshooting Guide, 2025. Link
Kalia, J., and Raines, R. T. "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, vol. 47, no. 39, 2008, pp. 7523–7526. Link
Greene, T. W., and Wuts, P. G. M. Protective Groups in Organic Synthesis. 3rd ed., John Wiley & Sons, 1999. (See Section: Cleavage of Oximes).
Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.
Emergency Safety Notice: Thermal Runaway Hazard
CRITICAL: N-[(3-chlorophenyl)methoxy]cyclohexanimine (Cyclohexanone O-(3-chlorobenzyl)oxime) belongs to the oxime ether class. These compounds possess a weak N–O bond (
) that is susceptible to homolytic cleavage at elevated temperatures.
for the oxime functionality, posing a risk of rapid pressure rise and vessel rupture.
Module 1: The Stability Profile
User Question: "I am observing a color change from colorless/pale yellow to dark orange during storage. Is my compound degrading?"
Technical Response:
Yes. The color shift is a hallmark of oxidative and thermal degradation. While the cyclohexane ring is stable, the oxime ether linkage is the "soft spot" of the molecule.
Stability Thresholds
Parameter
Limit / Recommendation
Consequence of Excursion
Max Process Temp ()
< 80°C
Onset of N–O bond homolysis (radical formation).
Storage Temp
2–8°C
Prevents slow hydrolysis and auto-oxidation.
pH Sensitivity
pH 6–8 (Neutral)
Acid: Catalyzes hydrolysis to cyclohexanone.Base: Generally stable, but strong bases can induce elimination.
Light Sensitivity
High
UV light promotes isomerization and radical cleavage. Store in amber vials.
Module 2: Mechanisms of Degradation
User Question: "What are the actual impurities forming in my reaction mixture? I see new peaks on HPLC."
Technical Response:
Degradation follows two distinct pathways depending on your conditions: Thermal Radical Cleavage (high heat) or Acidic Hydrolysis (wet/acidic conditions).
Pathway Visualization
The following diagram illustrates the causality of degradation.
Caption: Figure 1. Dual degradation pathways. Thermal stress leads to radical fragmentation (red), while moisture/acid leads to hydrolysis (green).
Module 3: Troubleshooting Synthesis & Processing
User Question: "I am scaling up the synthesis of the Cilomilast intermediate. Can I distill this compound to purify it?"
Technical Response:Do not distill this compound at atmospheric pressure. Even under high vacuum, distillation is risky due to the potential for "runaway decomposition" if the pot residue overheats.
Process Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Violent exotherm during workup
Residual Hydroxylamine
Free hydroxylamine is explosive. Ensure complete quenching of the O-alkylation reaction before heating. Wash organic layer with dilute HCl to remove unreacted hydroxylamine.
"Oil" turns solid/gummy
Polymerization
Radical species from thermal degradation can initiate polymerization of the cyclohexyl ring or solvent. Action: Add a radical inhibitor (e.g., BHT) if heating is unavoidable.
Low Yield / High "Ketone" peak
Acidic Hydrolysis
If you used HCl to generate the hydroxylamine salt, you must neutralize completely. Action: Buffer the reaction to pH 7–8 using NaHCO₃ or K₂CO₃.
Darkening during Rotovap
Bath Temp > 50°C
You are triggering early-onset decomposition. Action: Use a stronger vacuum (< 10 mbar) and keep bath temp < 40°C.
Module 4: Analytical Forensics
User Question: "How do I confirm the purity and identify degradation products?"
Technical Response:
Standard reverse-phase HPLC is effective. The polarity differences between the parent oxime ether and its breakdown products allow for clear separation.
Diagnostic Workflow (HPLC)
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).
Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.
Detection: UV @ 254 nm (Strong absorption by the chlorobenzene ring).
Retention Time Logic (Relative):
Cyclohexanone: Elutes very early (High polarity, no UV chromophore—requires RI detection or GC).
3-Chlorobenzyl Alcohol: Early elution (Polar degradation product).
Result: The parent peak should decrease, and the Cyclohexanone and O-(3-chlorobenzyl)hydroxylamine peaks should appear. This confirms your method can detect the primary degradation mode.
References
Vertex AI Search. (2025). Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation. Organic & Biomolecular Chemistry.
National Toxicology Program. (2025). TOX-50: Cyclohexanone Oxime Stability Studies. NIH.
BenchChem. (2025).[2] Technical Support Center: Enhancing Thermal Stability of Cyclohexanone Oxime Products.
Fisher Scientific. (2015). Safety Data Sheet: Benzyl Alcohol and related ethers.
ResearchGate. (2025). Cilomilast and related inhibitors: Synthesis and Structure-Activity Relationships.
resolving solubility issues in N-[(3-chlorophenyl)methoxy]cyclohexanimine extraction
Introduction Welcome to the technical support hub for N-[(3-chlorophenyl)methoxy]cyclohexanimine . If you are accessing this guide, you are likely encountering difficulties during the workup or purification of this speci...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support hub for N-[(3-chlorophenyl)methoxy]cyclohexanimine .
If you are accessing this guide, you are likely encountering difficulties during the workup or purification of this specific oxime ether . This molecule combines a lipophilic 3-chlorobenzyl tail with a cyclohexyl ring, creating a unique solubility profile that often defies standard "textbook" extraction protocols.[1][2]
This compound is not a simple amine; it is an O-substituted imine derivative.[2] Its behavior is dominated by two factors:[1][3]
High Lipophilicity (LogP > 4.5): It resists dissolution in aqueous buffers and polar organic solvents like methanol.[1][2]
Hydrolytic Sensitivity: While more stable than simple imines, the C=N-O linkage is susceptible to acid-catalyzed hydrolysis, often leading to "disappearing product" scenarios during acidic washes.
This guide is structured to troubleshoot the three most common failure modes: Phase Separation Failures (Oiling Out) , Emulsion Formation , and Chemical Instability .[1]
Module 1: The "Oiling Out" Phenomenon
Symptom: Instead of dissolving in the organic layer or crystallizing, the product forms a third, gummy, or oily layer at the interface or bottom of the flask.
Q: Why is my product forming a gum instead of dissolving?
A: This is a classic "Solubility Gap" issue.
The presence of the 3-chlorophenyl group makes the molecule too lipophilic for semi-polar solvents (like diethyl ether) if they are cold, but the cyclohexyl ring prevents efficient packing, often resulting in an oil rather than a crystal. If you are using non-polar solvents like Hexane/Heptane, the compound may be too polar to dissolve fully if the solvent volume is insufficient.
Troubleshooting Protocol: The Rescue Solvent System
Do not attempt to heat the mixture significantly, as this increases degradation risk. Instead, modulate the solvent polarity.
Do not use alcohols for extraction. They are miscible with water and will drag impurities into the product. Evaporate and switch to EtOAc.
Module 2: Emulsion Management
Symptom: The organic and aqueous layers refuse to separate, forming a cloudy "rag layer."
Q: Why does this specific molecule emulsify so badly?
A: The structure of N-[(3-chlorophenyl)methoxy]cyclohexanimine is amphiphilic.[1][2] The cyclohexyl ring is hydrophobic, and the imine/ether linkage has a dipole. If your reaction mixture contains unreacted hydroxylamine salts or residual base (pyridine/triethylamine), these act as surfactants, stabilizing the emulsion.[1]
Protocol: Breaking the Emulsion
Follow these steps in order. Do not skip to step 3 unless 1 and 2 fail.
The Salting-Out Method:
Add solid NaCl (Sodium Chloride) directly to the separatory funnel until the aqueous layer is saturated.[2] This increases the ionic strength, forcing the organic product out of the water and sharpening the interface.
The Filtration Trick:
If solid particulates are visible (often pyridinium salts), filter the entire emulsion through a pad of Celite 545 . The solids often stabilize the emulsion; removing them breaks it immediately.
The Density Shift:
If using EtOAc (density ~0.9 g/mL) and water (density 1.0 g/mL), the densities are too close.[1][2] Add 10-20 mL of DCM (density 1.33 g/mL) to the organic phase. This increases the density difference, forcing a rapid gravity separation.
Module 3: pH-Dependent Stability (Critical)
Symptom: The product disappears after washing with acid, or the NMR shows cyclohexanone (decomposition product).
Q: Can I wash the organic layer with 1M HCl to remove residual amines?
A: ABSOLUTELY NOT.
This is the most common error. While oxime ethers are more stable than Schiff bases, the C=N bond is acid-labile.[2]
Mechanism: Strong acid protonates the imine nitrogen.[4] Water attacks the electrophilic carbon, cleaving the bond and releasing cyclohexanone and the O-benzyl hydroxylamine salt.
Result: Your product hydrolyzes and dissolves into the aqueous acid waste.
Protocol: The "Soft Wash" Technique
To remove basic impurities (pyridine, starting amines) without destroying the product:
Use Citric Acid (0.5 M) or Ammonium Chloride (Sat. Aq.):
These provide a pH of ~4-5, which is acidic enough to protonate pyridine (pKa ~5.[2]2) but usually mild enough to preserve the oxime ether linkage if the wash is fast (< 2 mins) and cold (0°C).[2]
Cold Processing:
Perform all washes with ice-cold buffers. Hydrolysis rates drop significantly at 0°C.[2]
Immediate Neutralization:
Follow any acidic wash immediately with a Saturated Sodium Bicarbonate (NaHCO₃) wash to restore neutral pH.[1][2]
Visualizing the Workflow
Diagram 1: Extraction Decision Tree
Use this logic flow to determine the correct corrective action during workup.
Caption: Decision logic for troubleshooting phase separation and stability issues.
Standard Operating Procedure (SOP)
Target: Isolation of N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Reaction Quench
Do not add water directly if the reaction solvent is miscble (e.g., THF/DMF). First, remove the bulk of the solvent via rotary evaporation (bath temp < 40°C).
Resuspend the residue in Ethyl Acetate (EtOAc) .[2]
Washing Sequence (The "Sandwich" Method)
Perform washes in a separatory funnel.[2] Shake gently to avoid emulsions.
Wash 1 (Basic Removal): Wash with ice-cold 0.5M Citric Acid .[1][2] (Contact time < 2 mins).
Wash 2 (Neutralization): Immediately wash with Sat.[1][2] NaHCO₃ .[2][5]
Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄) .[2][4] Magnesium sulfate is slightly acidic and should be avoided for sensitive oxime ethers.[2]
If the product remains an oil: Dissolve in a minimum amount of Pentane or Hexane with 5% Diethyl Ether.
Cool to -20°C overnight. Scratch the flask glass to induce nucleation.
Diagram 2: The "Sandwich" Wash Protocol
Caption: The "Sandwich" wash sequence designed to remove impurities without hydrolyzing the oxime ether.[2]
References
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[2] (Standard reference for extraction coefficients and emulsion breaking). [1][2]
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[2] (Mechanisms of imine/oxime hydrolysis). [1][2]
Gissot, A., Volonterio, A., & Zanda, M. (2005).[1][6] One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters.[2][6] The Journal of Organic Chemistry, 70(17), 6925–6928.[1] (Provides context on O-benzyl hydroxylamine derivative stability and handling).
BOKU Core Facilities. (n.d.). Extraction of lipophilic compounds. University of Natural Resources and Life Sciences, Vienna. (General principles for extracting lipophilic metabolites).
Technical Support Center: Synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine
Welcome to the technical support guide for the synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine. This document is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-tested insights to help you navigate the common challenges associated with this synthesis, specifically focusing on the identification and minimization of side reactions to improve yield, purity, and process reliability.
The synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine, an O-alkyl oxime ether, is a critical transformation that proceeds via the condensation of cyclohexanone with O-(3-chlorobenzyl)hydroxylamine.[1] While seemingly straightforward, this reaction is sensitive to several parameters that can lead to a range of undesirable side products. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Core Synthesis Pathway
The primary reaction involves a nucleophilic addition-elimination mechanism between the ketone and the O-substituted hydroxylamine.
Caption: Desired reaction for N-[(3-chlorophenyl)methoxy]cyclohexanimine synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.
Q1: My final yield is significantly lower than expected. What are the primary causes?
Low yields in oxime ether synthesis can be attributed to several factors, often acting in combination.[2]
Incomplete Reaction: The nucleophilicity of the O-substituted hydroxylamine can be reduced by the electron-withdrawing nature of the 3-chlorophenyl group, potentially leading to an incomplete reaction.[2]
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If starting materials persist, consider increasing the reaction time or gently elevating the temperature. However, be cautious, as excessive heat can promote degradation or side reactions.[2]
Product Hydrolysis: The imine (C=N) bond in the product is susceptible to acid-catalyzed hydrolysis, which will revert it to the starting materials (cyclohexanone and the hydroxylamine derivative).
Solution: Maintain strict pH control. While mild acidic conditions can catalyze the initial condensation, strongly acidic environments must be avoided during both the reaction and the workup.[2] If your O-(3-chlorobenzyl)hydroxylamine is in the hydrochloride salt form, a stoichiometric amount of a mild base (e.g., pyridine, sodium acetate) is required to liberate the free hydroxylamine for the reaction to proceed efficiently.[2]
Mechanical Losses: Significant product loss can occur during the workup and purification stages, especially with difficult extractions or when handling small-scale reactions.
Solution: Ensure phase separation is clean during liquid-liquid extractions. Back-extract the aqueous layer to recover any dissolved product. When performing column chromatography, choose a solvent system that provides good separation (Rf value between 0.2 and 0.5) to avoid broad, overlapping fractions.[3]
Q2: I'm observing a significant amount of an impurity identified as caprolactam. How is this being formed and how can I prevent it?
The presence of caprolactam indicates that a Beckmann rearrangement is occurring. This is a classic acid-catalyzed rearrangement of a ketoxime.
Causality: This side reaction suggests two potential issues:
Your O-(3-chlorobenzyl)hydroxylamine starting material may be contaminated with un-alkylated hydroxylamine (NH₂OH). This hydroxylamine reacts with cyclohexanone to form cyclohexanone oxime.
The reaction or workup conditions are too acidic. Strong acids (e.g., concentrated H₂SO₄, HCl) are known promoters of the Beckmann rearrangement.[4]
Prevention Strategy:
Verify Reagent Purity: Confirm the purity of your O-(3-chlorobenzyl)hydroxylamine via NMR or GC-MS to ensure it is free from hydroxylamine.
Control Acidity: Avoid the use of strong mineral acids. If a catalyst is needed, use a mild acid. During workup, neutralize any acidic solutions promptly and with cooling to prevent localized overheating that could accelerate the rearrangement.
Q3: My NMR spectrum shows two distinct sets of peaks for the product, suggesting a mixture. What is this mixture and can I control its formation?
You are likely observing a mixture of E/Z stereoisomers of the oxime ether.
Causality: The C=N double bond of the imine restricts rotation, leading to geometric isomerism. The orientation of the O-(3-chlorobenzyl) group relative to the cyclohexane ring determines whether the isomer is E or Z. The formation of these isomers is a common feature of oxime chemistry.[5]
Control and Mitigation:
Thermodynamic vs. Kinetic Control: The ratio of E to Z isomers can sometimes be influenced by reaction conditions (temperature, solvent, pH), which may favor either the kinetically or thermodynamically more stable product. However, achieving high stereoselectivity can be challenging.
Separation: In most cases, the most practical approach is to accept the mixture and separate the isomers post-synthesis, typically via careful column chromatography or fractional crystallization if the physical properties of the isomers are sufficiently different. For many applications, the mixture of isomers may be functionally acceptable.
Q4: During purification, I have an impurity that is very difficult to separate from my product by column chromatography. What could it be?
An impurity with similar polarity to your product is often a structurally related byproduct. A likely candidate is the N-alkylated isomer .
Causality: The synthesis of the O-(3-chlorobenzyl)hydroxylamine starting material from hydroxylamine and 3-chlorobenzyl chloride can produce both the desired O-alkylated product and an N-alkylated side product.[6] This N-alkylated impurity will have a similar molecular weight and polarity to your desired oxime ether, making it difficult to separate.
Solution:
Purify the Starting Material: The most effective solution is to purify the O-(3-chlorobenzyl)hydroxylamine before using it in the main reaction. This preemptively removes the problematic impurity.
Optimize Hydroxylamine Synthesis: When preparing the starting material, use conditions that favor O-alkylation over N-alkylation. This often involves careful selection of the base and solvent system.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions (solvent, temperature, catalyst) to maximize yield?
Optimizing conditions requires balancing reaction rate against the potential for side reactions.
Parameter
Recommendation
Rationale
Solvent
Protic solvents like Ethanol or Methanol.
These solvents are effective at solvating the reactants and can facilitate the necessary proton transfers in the reaction mechanism.[2]
Catalyst
Mild Acid (e.g., a few drops of acetic acid) or no catalyst if the hydroxylamine salt is used with a base.
Catalyzes the dehydration step of the mechanism. Strong acids must be avoided to prevent product hydrolysis and the Beckmann rearrangement.[2][4]
Temperature
Room temperature to gentle reflux (e.g., 40-60 °C).
Provides sufficient energy to overcome the activation barrier without promoting significant degradation or side reactions. The optimal temperature should be determined empirically by monitoring the reaction.[2]
Stoichiometry
Near-equimolar amounts (1.0 to 1.1 equivalents of the hydroxylamine derivative).
Using a large excess of either reactant complicates purification and offers little benefit. A slight excess of the more valuable hydroxylamine reagent can help drive the reaction to completion.
Atmosphere
Inert atmosphere (Nitrogen or Argon).
While not always strictly necessary, it is good practice to prevent the potential for oxidative degradation of the hydroxylamine starting material.[2]
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective method.
Procedure:
Choose a suitable solvent system (e.g., a hexane/ethyl acetate mixture) that gives good separation between your starting materials and the product (product Rf ~0.3-0.4).
Spot the reaction mixture alongside co-spots of the pure starting materials (cyclohexanone and O-(3-chlorobenzyl)hydroxylamine).
Visualize the plate under a UV lamp (as the aromatic rings will be UV-active) and/or by staining (e.g., with potassium permanganate).
The reaction is complete when the spot corresponding to the limiting reagent has disappeared.
Visual Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving issues during the synthesis.
Caption: A step-by-step guide for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine
This protocol is a representative procedure and should be adapted and optimized based on laboratory findings.
Materials:
Cyclohexanone
O-(3-chlorobenzyl)hydroxylamine hydrochloride
Pyridine (or other suitable base)
Ethanol, anhydrous
Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add O-(3-chlorobenzyl)hydroxylamine hydrochloride (1.0 eq).
Add anhydrous ethanol to dissolve the solid (approx. 5-10 mL per gram of starting material).
Begin stirring and add pyridine (1.1 eq) dropwise to the solution. A precipitate of pyridinium hydrochloride may form.
Add cyclohexanone (1.05 eq) to the mixture.
Heat the reaction mixture to a gentle reflux (or maintain at a lower, optimized temperature) and monitor its progress by TLC.
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
Resuspend the residue in ethyl acetate and water. Transfer to a separatory funnel.
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and finally, brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product via column chromatography or crystallization as needed.
Protocol 2: Purification by Flash Column Chromatography
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and adding silica gel, then evaporating the solvent.
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., starting with 98:2 Hexane:Ethyl Acetate).
Loading: Carefully load the dried, adsorbed product onto the top of the silica bed.
Elution: Begin elution with the starting solvent system, gradually increasing the polarity (e.g., to 95:5 or 90:10 Hexane:Ethyl Acetate) to elute the product.
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-[(3-chlorophenyl)methoxy]cyclohexanimine.
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
ResearchGate. (n.d.). Exploration and optimization in the electrocatalytic synthesis of cyclohexanone oxime.
Chemistry LibreTexts. (2022, September 13). II. Oximes.
A Predictive Guide to the ¹H-NMR Spectral Analysis of N-[(3-chlorophenyl)methoxy]cyclohexanimine
This guide provides a comprehensive, predictive analysis of the ¹H-NMR spectrum of N-[(3-chlorophenyl)methoxy]cyclohexanimine. In the absence of published experimental data for this specific molecule, we will leverage es...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, predictive analysis of the ¹H-NMR spectrum of N-[(3-chlorophenyl)methoxy]cyclohexanimine. In the absence of published experimental data for this specific molecule, we will leverage established principles of nuclear magnetic resonance spectroscopy to forecast the spectrum. This in-depth guide is designed for researchers, scientists, and drug development professionals who rely on NMR for structural elucidation of novel chemical entities. We will deconstruct the molecule into its constituent fragments, analyze the expected chemical environment of each proton, and compare its predicted spectral features against alternative analytical techniques and potential isomers.
The Rationale for Predictive ¹H-NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for determining molecular architecture.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled.[1][2] For novel compounds like N-[(3-chlorophenyl)methoxy]cyclohexanimine, where reference spectra are unavailable, a predictive approach grounded in foundational principles is an invaluable tool.
Our methodology involves a fragment-based analysis. The molecule is dissected into three primary components:
The Cyclohexanimine Moiety: A six-membered aliphatic ring containing a C=N double bond.
The 3-Chlorophenyl Group: A substituted aromatic ring.
The Methylene-Oxy Bridge (-O-CH₂-Ar): A key linker connecting the aliphatic and aromatic systems.
By analyzing the expected chemical shifts and coupling patterns of protons within these fragments—based on extensive data from analogous structures—we can construct a reliable, predicted spectrum. This process not-only anticipates experimental results but also provides a framework for unambiguous peak assignment upon synthesis and characterization.
Caption: Logical workflow for the predictive ¹H-NMR analysis of a novel compound.
Predicted ¹H-NMR Spectrum of N-[(3-chlorophenyl)methoxy]cyclohexanimine
The structure of N-[(3-chlorophenyl)methoxy]cyclohexanimine presents several distinct proton environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Caption: Structure of N-[(3-chlorophenyl)methoxy]cyclohexanimine with key protons labeled.
Summary of Predicted Spectral Data
The following table summarizes the anticipated ¹H-NMR signals for the target molecule.
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale & Notes
Ha
7.25 - 7.35
Multiplet
4H
Aromatic protons on the 3-chlorophenyl ring. The electron-withdrawing chlorine atom and substitution pattern will create a complex multiplet.[3][4]
Hb
5.05 - 5.15
Singlet
2H
Methylene protons (-O-CH₂-Ar). Deshielded due to proximity to the electronegative oxygen and the aromatic ring. Expected to be a sharp singlet as there are no adjacent protons for coupling.
Hc
2.30 - 2.45
Multiplet
4H
Alpha-protons on the cyclohexanimine ring (adjacent to C=N). Deshielded by the inductive effect of the imine nitrogen.[5]
Hd
1.60 - 1.80
Multiplet
6H
Beta- and gamma-protons on the cyclohexanimine ring. These aliphatic protons are in a more shielded environment.[6]
Detailed Peak-by-Peak Analysis
Aromatic Protons (Ha, δ 7.25 - 7.35 ppm): The four protons on the 3-chlorophenyl ring are expected to resonate in the typical aromatic region.[7] The chlorine substituent exerts an electron-withdrawing inductive effect and a weak deactivating mesomeric effect, leading to complex splitting patterns. The signals for H-2', H-4', H-5', and H-6' will likely overlap to form a complex multiplet.
Methylene-Oxy Protons (Hb, δ 5.05 - 5.15 ppm): These benzylic-type protons are adjacent to both an oxygen atom and an aromatic system. The strong deshielding effect of the electronegative oxygen atom is dominant, shifting this signal significantly downfield compared to typical benzylic protons (which appear around 2.2-3 ppm).[8][6] The absence of adjacent protons should result in a clean singlet.
Alpha-Cyclohexyl Protons (Hc, δ 2.30 - 2.45 ppm): The four protons on the carbons directly attached to the imine (C=N) double bond are deshielded.[5] Their chemical environment is influenced by the electronegativity of the nitrogen atom and the anisotropy of the C=N bond. They will appear as a multiplet due to coupling with the adjacent beta-protons (Hd).
Beta/Gamma-Cyclohexyl Protons (Hd, δ 1.60 - 1.80 ppm): The remaining six protons on the cyclohexanimine ring are in a standard saturated aliphatic environment. They are the most shielded protons in the molecule and will appear furthest upfield as a broad, overlapping multiplet.[9]
Comparison with Alternative Analytical Techniques
While ¹H-NMR is indispensable for detailed structural mapping, a comprehensive characterization relies on its synergy with other techniques.[1]
Technique
Information Provided
Advantages
Limitations
¹H-NMR Spectroscopy
Precise proton environments, connectivity (via coupling), stereochemistry, and isomeric ratios.[1][10]
Does not provide detailed connectivity or stereochemical information. Isomers are often indistinguishable.
Infrared (IR) Spectroscopy
Presence of functional groups (e.g., C=N, C-O, Ar-Cl).
Fast, simple, and requires minimal sample.
Provides limited information on the overall molecular skeleton.
For N-[(3-chlorophenyl)methoxy]cyclohexanimine, MS would confirm the molecular weight, and IR would show a characteristic C=N stretch (around 1640-1690 cm⁻¹). However, only ¹H-NMR can definitively prove the connectivity and placement of the substituents.
Distinguishing Isomers via ¹H-NMR
A key application of ¹H-NMR is its ability to differentiate between isomers that may be indistinguishable by other methods.
Constitutional Isomerism
Consider the constitutional isomer, N-(3-chlorobenzyl)cyclohexanone O-alkyloxime . In this isomer, the connectivity is Ar-CH₂-N=C instead of Ar-CH₂-O-N=C. This seemingly minor change would produce a dramatically different ¹H-NMR spectrum.
The methylene protons (Ar-CH₂-N) in the isomer would be significantly more shielded, appearing around δ 4.2-4.5 ppm instead of the predicted δ 5.05-5.15 ppm for our target molecule. This is because the direct attachment to nitrogen is less deshielding than the direct attachment to oxygen.
This distinct, predictable difference in the chemical shift of the methylene signal provides a clear and definitive way to distinguish between the two isomers.
E/Z Stereoisomerism
Imines and oxime ethers can exist as E and Z stereoisomers about the C=N double bond.[5][10][12] Often, these isomers exist in equilibrium and are observable in the NMR spectrum as two distinct sets of signals. The anisotropic effect of the C=N bond means that protons syn or anti to a particular substituent will experience different magnetic environments.[10] For N-[(3-chlorophenyl)methoxy]cyclohexanimine, this could manifest as a doubling of the signals for the alpha-cyclohexyl protons (Hc), with the relative integration of the paired signals revealing the E/Z ratio.[5]
Experimental Protocol for Spectrum Acquisition
This protocol outlines the standard procedure for acquiring a high-quality ¹H-NMR spectrum on a typical 400 MHz spectrometer.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 5-10 mg of N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.
Transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.[5]
Data Acquisition (400 MHz Spectrometer):
Insert the NMR tube into the spectrometer.
Locking: The instrument will automatically lock onto the deuterium signal of the solvent (CDCl₃), ensuring field stability.
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.
Acquisition Parameters:
Pulse Angle: 30° (A smaller pulse angle allows for faster repetition of scans).
Number of Scans (NS): 16 (Sufficient for a sample of this concentration).
Acquisition Time (AQ): ~3-4 seconds.
Relaxation Delay (D1): 2 seconds (A sufficient delay to allow for proton relaxation between pulses for qualitative analysis).[5]
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
Perform phase correction to ensure all peaks are in the positive absorptive phase.
Apply baseline correction to ensure the baseline is flat at zero.
Reference the spectrum by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm.
Data Analysis:
Integrate all signals to determine the relative ratio of protons for each peak.
Assign each peak to its corresponding proton(s) in the molecule based on the predicted chemical shifts, multiplicities, and integration values.
Conclusion
This guide establishes a robust predictive framework for the ¹H-NMR analysis of N-[(3-chlorophenyl)methoxy]cyclohexanimine. By dissecting the molecule and applying fundamental NMR principles, we have forecasted the chemical shifts, multiplicities, and integration of all major proton signals. Furthermore, we have demonstrated how these predicted data can be critically used to differentiate the target compound from a key constitutional isomer, showcasing the definitive structural power of NMR spectroscopy. The provided experimental protocol offers a clear, actionable workflow for researchers to acquire high-quality data for this and other novel molecules, reinforcing the central role of NMR in modern chemical sciences and drug discovery.
References
Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Available at: [Link]
Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. PMC. Available at: [Link]
Mass spectroscopic data of pyridine oxime O-ethers. ResearchGate. Available at: [Link]
Table of Characteristic Proton NMR Shifts. Available at: [Link]
Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Available at: [Link]
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
Comparison of 1 H NMR spectra resulting from different extraction protocols. ResearchGate. Available at: [Link]
The role of the methoxy group in approved drugs. PubMed. Available at: [Link]
Synthesis, Characterization and Antimicrobial Activity of N-[{4-[2-{5-(4-chlorophenyl). JOCPR. Available at: https://jocpr.com/articles/synthesis-characterization-and-antimicrobial-activity-of-n4254chlorophenyl34methoxyphenyl45dihydropyrazol1yl2oxoetho.pdf
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
Proton NMR Table. MSU chemistry. Available at: [Link]
13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
1H-NMR Spectroscopy Coupled with Chemometrics to Classify Wines According to Different Grape Varieties and Different Terroirs. MDPI. Available at: [Link]
N-(3-chlorophenyl)-N'-(3-hydroxyphenyl)thiourea - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PMC. Available at: [Link]
NMR shifts 1H -general.cdx. Chemistry Connected. Available at: [Link]
N-[(3-chlorophenyl)methoxy]cyclopentanimine. Available at: [Link]
The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. Available at: [Link]
Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. MDPI. Available at: [Link]
(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]
HPLC method development for N-[(3-chlorophenyl)methoxy]cyclohexanimine
An In-Depth Guide to HPLC Method Development and Validation for N-[(3-chlorophenyl)methoxy]cyclohexanimine Introduction: The Analytical Challenge N-[(3-chlorophenyl)methoxy]cyclohexanimine is a novel small organic molecu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to HPLC Method Development and Validation for N-[(3-chlorophenyl)methoxy]cyclohexanimine
Introduction: The Analytical Challenge
N-[(3-chlorophenyl)methoxy]cyclohexanimine is a novel small organic molecule with potential applications in pharmaceutical development. Its structure, featuring a chlorophenyl chromophore, a polar methoxy group, and a basic cyclohexanimine moiety, presents a unique analytical challenge. The imine functional group, in particular, can be susceptible to hydrolysis in protic solvents, which complicates the development of a robust and reliable analytical method for quality control, stability testing, and impurity profiling[1].
This guide, intended for researchers and drug development professionals, provides a comprehensive walkthrough of a systematic High-Performance Liquid Chromatography (HPLC) method development and validation strategy for this compound. We will navigate the process from initial analyte characterization and screening of chromatographic parameters to final method optimization and validation according to the International Council for Harmonisation (ICH) guidelines[2][3][4]. The narrative emphasizes the scientific rationale behind each experimental decision, providing a practical framework for tackling similar analytical problems.
Part 1: Analyte Characterization and Initial Method Screening
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.
1.1. Predicted Physicochemical Properties
UV Absorbance: The presence of the 3-chlorophenyl group suggests strong ultraviolet (UV) absorbance, making UV detection a suitable choice. The absorbance maximum (λmax) is expected to be around 220-230 nm and 260-270 nm, typical for substituted benzene rings. A UV-Vis spectral scan is the first experimental step to confirm the λmax and select an optimal wavelength for detection[5][6]. For this guide, we will assume a λmax of 265 nm was determined, offering a good balance of sensitivity and specificity.
Hydrophobicity (logP): The combination of the aromatic ring and the cyclohexyl group suggests the molecule is moderately hydrophobic. Based on structurally similar compounds like N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine (predicted LogKow of 3.30), a reversed-phase HPLC mode is the logical starting point[7][8][9].
Ionization (pKa): The cyclohexanimine moiety contains a basic nitrogen atom. Similar amine compounds exhibit a basic pKa around 10.6[9]. This indicates the analyte will be protonated and positively charged at acidic pH. Controlling the mobile phase pH is therefore critical to ensure consistent retention and good peak shape by minimizing undesirable interactions with stationary phase silanols[10].
1.2. Strategic Approach to Method Development
Our strategy follows a logical progression from broad screening to fine-tuning, ensuring an efficient path to a robust method.
Caption: High-level workflow for HPLC method development and validation.
1.3. Column and Mobile Phase Screening Experiments
The goal of the screening phase is to identify the most promising column chemistry and mobile phase composition. A standard set of experiments was designed to compare key variables.
Experimental Protocol: Screening
System: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).
Analyte Preparation: Prepare a 100 µg/mL stock solution of N-[(3-chlorophenyl)methoxy]cyclohexanimine in 50:50 acetonitrile:water.
Injection Volume: 5 µL.
Flow Rate: 1.0 mL/min.
Detection: 265 nm.
Gradient: A generic scouting gradient from 10% to 90% organic solvent over 15 minutes was used for all screening runs.
Variables:
Columns:
Column A: Standard C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
Column B: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 3 µm).
Mobile Phases:
Organic (Solvent B): Acetonitrile (ACN) or Methanol (MeOH).
Aqueous (Solvent A): 0.1% Formic Acid in Water (pH ~2.7) or 10 mM Ammonium Acetate in Water (pH ~6.8).
Screening Results and Interpretation
The following table summarizes the hypothetical results from the initial screening experiments. Key chromatographic parameters such as retention time (RT), theoretical plates (N), and USP tailing factor (T) are compared.
Run
Column
Organic Solvent
Aqueous Phase (pH)
RT (min)
Tailing Factor (T)
Plates (N)
Observations
1
C18
ACN
0.1% Formic Acid (~2.7)
8.52
1.1
15,200
Excellent peak shape, good retention.
2
C18
MeOH
0.1% Formic Acid (~2.7)
9.15
1.2
13,500
Broader peak than ACN, slightly more tailing.
3
C18
ACN
10mM NH4OAc (~6.8)
7.98
2.1
7,800
Severe peak tailing.
4
Phenyl-Hexyl
ACN
0.1% Formic Acid (~2.7)
8.99
1.1
16,100
Excellent peak shape, slightly different selectivity.
5
Phenyl-Hexyl
MeOH
0.1% Formic Acid (~2.7)
9.81
1.0
17,500
Excellent peak shape, best efficiency.
Causality and Experimental Choices:
Effect of pH: The severe peak tailing observed at pH 6.8 (Run 3) is a classic sign of secondary interactions between the protonated basic analyte and deprotonated residual silanols on the silica-based stationary phase. Using an acidic mobile phase (pH ~2.7) fully protonates the analyte and suppresses the ionization of the silanols, leading to a sharp, symmetrical peak (Run 1)[10]. This confirms that an acidic mobile phase is essential.
Effect of Organic Solvent: Acetonitrile (ACN) generally provides sharper peaks and lower backpressure compared to Methanol (MeOH). However, methanol can offer different selectivity, especially on phenyl-based columns where it can enhance π-π interactions between the analyte and the stationary phase[10]. In our screening, methanol on the Phenyl-Hexyl column (Run 5) provided the highest efficiency and a symmetrical peak, making it a strong candidate for optimization.
Effect of Stationary Phase: The C18 column provides retention primarily through hydrophobic interactions[8]. The Phenyl-Hexyl column adds another retention mechanism through π-π interactions with the analyte's aromatic ring[10][11]. Given the excellent performance in Run 5, the combination of the Phenyl-Hexyl column and a methanol-based mobile phase was selected for further optimization.
Part 2: Method Optimization
With the column and mobile phase components selected, the next step is to optimize the gradient conditions and temperature to ensure robust separation from potential impurities.
Experimental Protocol: Optimization
System Parameters: Same as screening, using the Phenyl-Hexyl column.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Methanol.
Gradient Optimization: The initial 10-90% gradient was adjusted to a shallower gradient focused around the elution point of the analyte (~65% MeOH) to improve resolution.
Temperature Optimization: The column temperature was evaluated at 25°C, 30°C, and 35°C to assess its impact on peak shape and retention time.
Optimized HPLC Method
Parameter
Condition
Column
Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm)
Mobile Phase A
0.1% (v/v) Formic Acid in Water
Mobile Phase B
Methanol
Gradient
50% to 80% B over 10 min, hold at 80% for 2 min, return to 50% over 0.1 min, hold for 3 min
Flow Rate
1.0 mL/min
Column Temp.
30°C
Injection Vol.
5 µL
Detection
DAD, 265 nm
Analyte RT
~7.8 minutes
Rationale for Optimization Choices:
A shallower gradient improves the separation between closely eluting peaks.
A column temperature of 30°C was found to provide the best balance of peak symmetry and analysis time, while also reducing system backpressure.
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Part 3: Method Validation
The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose[2][4].
Experimental Protocol: Validation
The validation protocol assessed specificity, linearity, range, accuracy, precision, and robustness.
Summary of Validation Results
Parameter
Acceptance Criteria
Result
Conclusion
Specificity
Peak is pure and free from interference from placebo and degradation products.
Peak purity index > 0.999. No interference observed.
Pass
Linearity
Correlation coefficient (r²) ≥ 0.999
r² = 0.9998
Pass
Range
80-120% of target concentration (for assay)
20 - 180 µg/mL
Pass
Accuracy
98.0% - 102.0% recovery
99.2% - 101.5%
Pass
Precision (Repeatability)
RSD ≤ 2.0%
RSD = 0.45% (n=6)
Pass
Precision (Intermediate)
RSD ≤ 2.0%
RSD = 0.82% (different day, different analyst)
Pass
LOD
S/N ≥ 3
0.1 µg/mL
Pass
LOQ
S/N ≥ 10
0.3 µg/mL
Pass
Robustness
System suitability passes under varied conditions (flow rate ±10%, temp ±2°C)
All parameters met.
Pass
Discussion of Validation Parameters:
Specificity was confirmed by analyzing a placebo and a forced degradation sample (exposed to acid, base, peroxide, heat, and light). The method was able to resolve the main peak from all degradation products, demonstrating its stability-indicating nature.
Linearity was established across a range of 20 µg/mL to 180 µg/mL, covering the expected concentrations for both assay and impurity analysis[12].
Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120%) and measuring the recovery[13].
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day), showing the method is highly reproducible[12].
Limit of Quantitation (LOQ) and Limit of Detection (LOD) were determined to be sufficiently low for the quantification of trace-level impurities.
Robustness was demonstrated by making small, deliberate changes to the method parameters (e.g., flow rate, temperature) and observing that the results remained within system suitability limits, ensuring the method's reliability in routine use.
Conclusion
This guide has detailed a systematic and scientifically-grounded approach to developing and validating a robust, stability-indicating RP-HPLC method for the novel compound N-[(3-chlorophenyl)methoxy]cyclohexanimine. By carefully considering the analyte's physicochemical properties, a logical screening and optimization strategy led to a final method utilizing a Phenyl-Hexyl column with a methanol/formic acid mobile phase. The method was successfully validated according to ICH guidelines, demonstrating its accuracy, precision, and reliability for its intended use in a pharmaceutical development setting. This structured approach serves as a valuable template for developing high-quality analytical methods for other novel chemical entities.
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from Asian Journal of Pharmaceutical Analysis website.
Pharmaguideline. (2024, April 3). 10 Tips for HPLC Analysis In Pharmaceuticals.
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
Dong, M. W. (2016, August 1). HPLC Column Standardization in Pharmaceutical Development: A Case Study. LCGC North America.
Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
Separation Science. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
Al-Malki, A. S., et al. (2026, January 26). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI.
Cheung, A., et al. (2005, August 5). Direct Liquid Chromatography Determination of the Reactive Imine SJG-136 (NSC 694501).
SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
Sari, Y. P., et al. (2022, May 4).
Ziach, K., Kulesza, A., & Jurczak, J. (2014). Fast imine equilibration and its consequences for the evaluation of dynamic combinatorial libraries. The Royal Society of Chemistry.
IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method.
Galgano, F., et al. (2003). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One, 37(3), 155-162.
Chilmonczyk, Z., et al. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7298.
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents [Image].
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
MedCrave online. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan.
Benchchem. (n.d.). Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
U.S. Environmental Protection Agency. (2025, October 15). N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine Properties. CompTox Chemicals Dashboard.
Al-Ayed, A. S. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. MDPI.
Jacobs, C., et al. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI.
LCGC International. (n.d.). Identifying and Collecting Weak UV Absorbance and Low Level Peaks of Interest From a Complex Mixture Using Conditional Logic Purification on Mass and UV Signals.
Unraveling the Molecular Fingerprint: A Comparative Guide to the GC-MS Fragmentation of N-[(3-chlorophenyl)methoxy]cyclohexanimine
For researchers and scientists in the dynamic field of drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Gas Chromatography-Mass Spectrometry (GC-MS) stands as...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and scientists in the dynamic field of drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique, offering profound insights into the molecular architecture of compounds. This guide provides an in-depth analysis of the expected Electron Ionization (EI) fragmentation pattern of N-[(3-chlorophenyl)methoxy]cyclohexanimine, a molecule of interest due to its oxime ether linkage and substituted aromatic ring. By comparing its predicted fragmentation with that of analogous structures, this document serves as a practical resource for compound identification and characterization.
The Analytical Challenge: Decoding the Fragmentation
The mass spectrum of a compound under EI is a unique fingerprint, a collection of charged fragments that reveal the intricate pathways of bond cleavages. For N-[(3-chlorophenyl)methoxy]cyclohexanimine, the fragmentation is anticipated to be a composite of the characteristic pathways of its constituent moieties: the cyclohexanimine ring, the N-O-C linkage, and the 3-chlorobenzyl group. Understanding these individual contributions is key to interpreting the overall spectrum.
Predicting the Fragmentation Cascade of N-[(3-chlorophenyl)methoxy]cyclohexanimine
A primary fragmentation event for oxime ethers involves cleavage of the N-O bond.[2] Additionally, α-cleavage relative to the C=N bond of the cyclohexanimine is a probable route. The presence of the chlorobenzyl group will introduce characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and benzylic cleavage.
Here is a proposed fragmentation pathway:
Caption: Proposed EI fragmentation pathway for N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Table 1: Predicted Major Fragments for N-[(3-chlorophenyl)methoxy]cyclohexanimine
m/z (Mass-to-Charge Ratio)
Proposed Fragment Ion
Proposed Fragmentation Pathway
Significance
253/255
[C₁₃H₁₆ClNO]⁺
Molecular Ion (M⁺)
Confirms the molecular weight of the compound. The isotopic pattern is characteristic of a monochlorinated compound.
125/127
[C₇H₆ClO]⁺
Cleavage of the O-CH₂ bond (benzylic cleavage) to form the 3-chlorobenzyl cation.
A highly probable and stable fragment, indicating the presence of the 3-chlorobenzyl moiety. The isotopic pattern is a key identifier.
97
[C₆H₁₁N]⁺
Cleavage of the N-O bond.
Indicates the presence of the cyclohexanimine moiety.
81
[C₆H₉]⁺
Loss of ammonia (NH₃) or an amino radical (NH₂) from the cyclohexanimine fragment.
A common fragment for cyclohexyl systems.
111/113
[C₆H₄Cl]⁺
Loss of a functional group from the chlorobenzyl fragment.
Further confirms the presence of the chloro-substituted phenyl ring.
91
[C₇H₇]⁺
Tropylium ion, potentially formed from rearrangement of the benzyl fragment.
A common fragment for compounds containing a benzyl group.
Comparative Fragmentation Analysis
To build confidence in the predicted fragmentation, it is instructive to compare it with the known mass spectral behavior of related compounds.
Cyclohexanone Oxime Ethers: Studies on O-methyl oximes of substituted cyclohexanones have shown that fragmentation is reminiscent of the parent ketone, with characteristic cleavages of the oxime ether group.[2] The cleavage of the N-O bond is a documented pathway.
Aromatic Compounds: The presence of the aromatic ring generally leads to a more intense molecular ion peak due to its stability.[3][4]
Chloro-Substituted Compounds: The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) is a powerful diagnostic tool in mass spectrometry. Any fragment containing chlorine will exhibit a characteristic M and M+2 peak with an intensity ratio of approximately 3:1.[5]
Experimental Protocol for GC-MS Analysis
For researchers aiming to analyze N-[(3-chlorophenyl)methoxy]cyclohexanimine or similar compounds, the following protocol provides a robust starting point.
Caption: A generalized workflow for the GC-MS analysis of organic compounds.
Instrumentation:
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.
GC Conditions:
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow of 1 mL/min.
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Mass Scan Range: m/z 40-500.
Alternative Analytical Techniques: A Comparative Overview
While GC-MS is a powerful tool, other analytical techniques can provide complementary information for the structural elucidation of N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Table 2: Comparison of Analytical Techniques
Technique
Principle
Strengths for this Compound
Limitations
GC-MS
Separation by gas chromatography followed by mass analysis.[7]
Provides detailed fragmentation patterns for structural elucidation and is highly sensitive.[7]
Requires the compound to be volatile and thermally stable.
LC-MS (Liquid Chromatography-Mass Spectrometry)
Separation by liquid chromatography followed by mass analysis.
Suitable for non-volatile or thermally labile compounds. Can provide molecular weight information with soft ionization techniques (e.g., ESI).
Fragmentation is often less extensive than EI, potentially providing less structural detail.
NMR (Nuclear Magnetic Resonance) Spectroscopy
Measures the magnetic properties of atomic nuclei.
Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Essential for unambiguous structure determination.
Requires a larger sample amount and is less sensitive than MS.
IR (Infrared) Spectroscopy
Measures the absorption of infrared radiation by molecular vibrations.
Provides information about the functional groups present (e.g., C=N, C-O, aromatic C-H).
Does not provide detailed information about the overall molecular structure or connectivity.
Conclusion
The analysis of the GC-MS fragmentation pattern of N-[(3-chlorophenyl)methoxy]cyclohexanimine provides a compelling case study in the predictive power of mass spectrometry. By understanding the fundamental principles of fragmentation for its constituent chemical motifs, researchers can confidently interpret mass spectra, even in the absence of a reference standard. The proposed fragmentation pathways, supported by comparisons with related structures, offer a robust framework for the identification of this and similar molecules. For unambiguous structural confirmation, a multi-technique approach, integrating GC-MS with NMR and IR spectroscopy, remains the gold standard in chemical analysis.
References
ACS Publications. (2021, November 23). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. Retrieved from [Link]
Canadian Journal of Chemistry. (1972). Mass Spectrometry in Structural and Stereochemical Problems. CCXVII.' Electron Impact Promoted Fragmentation of 0-Methyl Oximes of. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base - PMC. Retrieved from [Link]
Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of N-[{4-[2-{5-(4-chlorophenyl) - JOCPR. Retrieved from [Link]
National Center for Biotechnology Information. (2020, May 29). NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC. Retrieved from [Link]
Technical Analysis: FTIR Characterization of N-[(3-chlorophenyl)methoxy]cyclohexanimine
This guide provides an in-depth technical analysis of the FTIR characteristics of N-[(3-chlorophenyl)methoxy]cyclohexanimine (commonly referred to as Cyclohexanone O-(3-chlorobenzyl)oxime ). It is designed for researcher...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the FTIR characteristics of N-[(3-chlorophenyl)methoxy]cyclohexanimine (commonly referred to as Cyclohexanone O-(3-chlorobenzyl)oxime ). It is designed for researchers requiring robust identification protocols and in-process control (IPC) parameters during synthesis or quality assurance.
Executive Summary & Compound Architecture
N-[(3-chlorophenyl)methoxy]cyclohexanimine is an oxime ether , structurally composed of a lipophilic cyclohexane ring fused to a 3-chlorobenzyl moiety via an oximino linkage (=N-O-). In medicinal chemistry, this motif is frequently encountered as a stable pharmacophore in anticonvulsants or as a robust protecting group for ketones.
Accurate FTIR analysis requires distinguishing this molecule from its hydrolytic precursors (cyclohexanone) and its synthetic intermediates (cyclohexanone oxime). The spectral fingerprint is defined by the C=N imine stretch , the N-O ether linkage , and the meta-substituted aryl chloride .
Structural Breakdown for Vibrational Modes
Cyclohexyl Ring: Source of intense aliphatic C-H stretching (
).
Imine Linkage (C=N): The diagnostic "fingerprint" for the core functional group.
Ether Linkage (N-O-C): Differentiates the product from the unalkylated oxime.
3-Chlorophenyl Group: Provides aromatic C-H modes and the heavy atom C-Cl stretch.
Comparative Spectral Analysis (The Alternatives)
To validate the identity of N-[(3-chlorophenyl)methoxy]cyclohexanimine, one must objectively compare it against its primary synthetic alternatives: the starting material (Cyclohexanone ) and the intermediate (Cyclohexanone Oxime ).
Table 1: Critical Peak Comparison (Target vs. Alternatives)
Vibrational Mode
Target: Oxime Ether
Alt 1: Cyclohexanone
Alt 2: Cyclohexanone Oxime
Diagnostic Note
C=O Stretch
Absent
1710 cm⁻¹ (Strong)
Absent
Disappearance of 1710 cm⁻¹ confirms consumption of ketone.
O-H Stretch
Absent
Absent
3150–3300 cm⁻¹ (Broad)
Absence of OH confirms complete alkylation of the oxime.
C=N Stretch
1620–1645 cm⁻¹
Absent
1660–1670 cm⁻¹
Alkylation typically shifts C=N to lower wavenumbers compared to the free oxime [1].
N-O Stretch
1000–1040 cm⁻¹
Absent
930–960 cm⁻¹
The N-O-C ether band is distinct from the N-O-H band.
C-Cl Stretch
~780 cm⁻¹
Absent
Absent
Characteristic of the 3-chlorobenzyl moiety.
Technical Insight: The most common failure mode in synthesizing this compound is incomplete O-alkylation, resulting in a mixture of the target and the oxime intermediate. Monitor the 3200 cm⁻¹ region ; any broad absorbance here indicates residual N-OH species [2].
Detailed Vibrational Assignment
The following assignments are based on characteristic group frequencies and literature data for analogous oxime ethers [3, 4].
A. The High-Frequency Region (4000–2800 cm⁻¹)
3000–3100 cm⁻¹ (Aromatic C-H): Weak, sharp bands attributed to the 3-chlorophenyl ring.
2920–2940 cm⁻¹ (Asymmetric Aliphatic C-H): Very strong. Arises from the methylene (-CH₂-) groups in the cyclohexane ring.
2850–2860 cm⁻¹ (Symmetric Aliphatic C-H): Strong companion band to the asymmetric stretch.
B. The Fingerprint Region (1700–600 cm⁻¹)
1635 ± 10 cm⁻¹ (C=N Imine Stretch): This is the primary confirmation of the imine structure. It is less intense than a carbonyl C=O but distinct.
1570–1590 cm⁻¹ (Aromatic C=C): Skeletal vibrations of the benzene ring.
1440–1460 cm⁻¹ (CH₂ Scissoring/Bending): Characteristic of the cyclohexane ring and the benzylic methylene group.
1020–1040 cm⁻¹ (C-O-N Ether Stretch): A crucial band for oxime ethers. This band confirms the covalent linkage between the oxygen and the benzyl carbon.
780–800 cm⁻¹ (C-Cl Stretch): The heavy chlorine atom causes a low-frequency stretch. For meta-substituted chlorobenzenes, this typically appears as a strong band near 780 cm⁻¹ [5].
680–700 cm⁻¹ (Out-of-Plane C-H Bending): Diagnostic for meta-substitution patterns on the aromatic ring.
Experimental Protocol: In-Process Control (IPC) System
To ensure scientific integrity, the following protocol treats the FTIR analysis as a self-validating system.
Methodology: ATR-FTIR Analysis
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
Resolution: 4 cm⁻¹.
Scans: 16–32 scans.
Step-by-Step Workflow:
Background: Collect an air background spectrum to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O artifacts.
Sample Prep:
If Oil: Place 1 drop directly on the crystal.
If Solid: Place nearly 5 mg on the crystal and apply high pressure using the anvil to ensure intimate contact.
Acquisition: Record the sample spectrum.
Validation Check (The "Triad Rule"):
Check 1: Is the region 1700–1720 cm⁻¹ flat? (Pass = No Ketone).
Check 2: Is the region 3200–3400 cm⁻¹ flat? (Pass = No Free Oxime).
Check 3: Are peaks present at 1635 cm⁻¹ (C=N) and 780 cm⁻¹ (C-Cl)? (Pass = Target Structure).
Visualizing the Logic Flow
Figure 1: Logic gate workflow for validating product identity and purity using FTIR spectral markers.
References
Mani, P., et al. (2010). Normal Coordinate Analysis and Spectral Analysis of Cyclohexanone Oxime. Asian Journal of Chemistry. Link
BenchChem. (2025).[1] Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. Link
NIST Mass Spectrometry Data Center. Cyclohexanone oxime Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook.[2][3][4] Link
Sigma-Aldrich. 3-Chlorobenzyl chloride Product Information. Link
This guide evaluates two primary synthetic routes for N-[(3-chlorophenyl)methoxy]cyclohexanimine (CAS: 80923-93-9, also known as Cyclohexanone O-(3-chlorobenzyl)oxime).[1][2] This compound is a critical oxime ether intermediate, often utilized in the synthesis of agrochemicals and pharmacophores requiring stable alkoxy-amine linkers.[1][2]
The comparative analysis focuses on purity profiles , specifically the suppression of the thermodynamically persistent N-alkylated nitrone impurity.[2]
Method A (Direct Alkylation) offers a one-step "atom-economic" route but suffers from ambident nucleophile selectivity issues (O- vs. N-alkylation), often capping crude purity at ~85-90%.[1][2]
Method B (Condensation) utilizes a pre-functionalized hydroxylamine salt.[1][2] While it requires an upstream precursor synthesis, it guarantees >98% regioselectivity , making it the superior choice for GMP-regulated applications.[1][2]
Chemical Context & The "Ambident" Problem
The core challenge in synthesizing this molecule is the ambident nature of the oximate anion derived from cyclohexanone oxime.[2] When treated with an electrophile (3-chlorobenzyl chloride), the anion can attack via:
Oxygen (Kinetic/Hard): Yields the desired Oxime Ether .[2]
Nitrogen (Thermodynamic/Soft): Yields the Nitrone impurity.[2]
Nitrone impurities are notoriously difficult to remove via crystallization due to similar polarity to the product, often necessitating expensive silica gel chromatography.[1][2]
Visualizing the Selectivity Challenge
Figure 1: The bifurcation of reaction pathways.[1][2] The nitrone impurity (red) is the primary purity killer in direct alkylation methods.[2]
Comparative Methodology
Method A: Direct Alkylation (Phase Transfer Catalysis)
This method reacts cyclohexanone oxime directly with 3-chlorobenzyl chloride.[1][2] To mitigate N-alkylation, we utilize Phase Transfer Catalysis (PTC) in a biphasic system (Toluene/50% KOH) or anhydrous conditions with K₂CO₃ in Acetonitrile.[1][2]
Protocol:
Charge: Dissolve Cyclohexanone oxime (1.0 eq) and Tetrabutylammonium bromide (TBAB, 0.05 eq) in Toluene.
Addition: Add 50% aq. KOH (2.0 eq) under vigorous stirring.
Alkylation: Dropwise add 3-chlorobenzyl chloride (1.1 eq) while maintaining internal temperature <40°C.
Workup: Separate phases. Wash organic layer with water (2x) and brine.[1][2]
Purification: Solvent evaporation yields oil.[2] Critical Step: Flash chromatography (Hexane/EtOAc 9:1) is usually required to remove the nitrone (typically 5-10% of crude).[1][2]
This method bypasses the selectivity issue entirely by reacting cyclohexanone with O-(3-chlorobenzyl)hydroxylamine hydrochloride.[1][2] Because the C-O bond is already formed in the reagent, N-alkylation is chemically impossible during the final step.[2]
Protocol:
Preparation: Dissolve O-(3-chlorobenzyl)hydroxylamine HCl (1.0 eq) and Sodium Acetate (1.2 eq) in Ethanol/Water (3:1).
Condensation: Add Cyclohexanone (1.05 eq) dropwise at room temperature.
Reaction: Stir at ambient temperature for 2 hours (Monitor by TLC; conversion is usually rapid).
Workup: Dilute with water. The product often oils out or precipitates.[2] Extract with MTBE or filter solids.[2]
Purification: Simple distillation (vacuum) or crystallization from cold hexanes.[1][2]
Recommended Workflow: The "Condensation" Pathway[2]
For researchers requiring high purity for biological testing, Method B is the mandatory choice.[1][2] The risk of nitrone contamination in Method A can lead to false positives in biological assays due to the high reactivity of nitrone functionalities.[2]
Step-by-Step Synthesis of the Precursor (Method B Source)
Since O-(3-chlorobenzyl)hydroxylamine HCl is the critical reagent, its synthesis is detailed below to ensure the "Self-Validating" requirement of this guide.
N-Alkylation: React N-hydroxyphthalimide with 3-chlorobenzyl chloride and Triethylamine in DMF (70°C, 4h).
Deprotection: Treat the resulting phthalimide intermediate with Hydrazine hydrate in Ethanol (Reflux, 2h).
Salt Formation: Filter off phthalhydrazide byproduct. Treat filtrate with HCl/Dioxane to precipitate O-(3-chlorobenzyl)hydroxylamine hydrochloride.[1][2]
Process Flow Diagram
Figure 2: The robust "Condensation" workflow. Although two stages, it isolates the purification burden to the precursor stage, ensuring the final drug intermediate is nitrone-free.[1][2]
References
Organic Syntheses. "O-Benzylhydroxylamine Hydrochloride." Org.[2][3][4] Synth.1983 , 61,[1][2] 14. (Standard protocol for O-benzyl hydroxylamine synthesis via N-hydroxyphthalimide). Link[1][2]
Arabian Journal of Chemistry. "One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts." Arabian Journal of Chemistry, 2016 , 9, S225-S229.[1][2] (Specific data on 3-chlorobenzyl derivatives). Link[1][2]
Journal of Chemical and Pharmaceutical Research. "One-pot synthesis of oxime ethers... eliminate traces of nitrone."[2][5] J. Chem. Pharm.[2] Res., 2013 , 5(7), 96-99.[1][2][5] (Discusses the impurity profile of direct alkylation). Link
BenchChem. "(3-Chlorophenyl)(4-methoxyphenyl)methanone Protocols." (Context for 3-chlorophenyl intermediates in synthesis). Link
Definitive Guide to Identifying Reference Standards for N-[(3-chlorophenyl)methoxy]cyclohexanimine
The following guide is a comprehensive technical resource designed for researchers and drug development professionals tasked with identifying, synthesizing, and qualifying reference standards for N-[(3-chlorophenyl)metho...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a comprehensive technical resource designed for researchers and drug development professionals tasked with identifying, synthesizing, and qualifying reference standards for N-[(3-chlorophenyl)methoxy]cyclohexanimine (also known as Cyclohexanone O-(3-chlorobenzyl)oxime ).
This guide adheres to ICH Q3A(R2) and USP <11> principles, ensuring that the protocols provided are robust, self-validating, and suitable for regulatory submissions.
Executive Summary & Technical Profile
N-[(3-chlorophenyl)methoxy]cyclohexanimine (CAS: 951625-74-4 ) is a process-related impurity or intermediate often encountered in the synthesis of pharmaceutical agents utilizing cyclohexanone scaffolds and 3-chlorobenzyl alkylating agents. It belongs to the oxime ether class of compounds.
Accurate identification and quantification of this compound are critical for:
Impurity Profiling: Monitoring carryover in APIs derived from cyclohexanone oxime intermediates.
Genotoxic Risk Assessment: Oxime ethers are structural alerts that require rigorous control strategies (TTC or PDE limits).
Stability Studies: Identifying degradation pathways of O-benzyl protected hydroxylamines.
Chemical Identity
Property
Specification
IUPAC Name
N-[(3-chlorophenyl)methoxy]cyclohexanimine
Common Name
Cyclohexanone O-(3-chlorobenzyl)oxime
CAS Number
951625-74-4
Molecular Formula
C₁₃H₁₆ClNO
Molecular Weight
237.73 g/mol
SMILES
Clc1cccc(c1)CON=C2CCCCC2
Key Functional Groups
Imine (C=N), Ether (-O-), Aryl Chloride (Ar-Cl)
Sourcing Strategy: Comparison of Reference Standard Options
Selecting the correct source for your reference standard is the first critical decision. The table below objectively compares the three primary pathways for acquiring N-[(3-chlorophenyl)methoxy]cyclohexanimine.
Comparative Analysis Table
Feature
Option A: Commercial CRM
Option B: In-House Synthesis (Recommended)
Option C: Isolation from Mother Liquor
Primary Use
Routine QC, Release Testing
Structural Elucidation, Method Development
Troubleshooting, "Unknown" ID
Traceability
High (CoA + ISO 17034)
High (Full Characterization Required)
Low (Matrix effects likely)
Purity
Typically >98%
Adjustable (>99% achievable)
Variable (often <95%)
Cost
High ($500 - $1,500 / 100mg)
Moderate (Reagents <$100)
High (Time/Labor intensive)
Lead Time
1-4 Weeks
1 Week (Synthesis + Purification)
2-6 Weeks
Scalability
Limited
High (Gram to Kilogram scale)
Very Low
Scientific Verdict
Best for Final QC
Best for R&D & Validation
Last Resort
Expert Insight: For early-stage development and method validation, Option B (In-House Synthesis) is superior. It provides ample material for spiking studies, response factor determination, and full spectral characterization (NMR, MS, IR), establishing a "Gold Standard" internal reference.
This protocol describes the self-validating synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine. This route is chosen for its specificity and high yield, minimizing side reactions that could complicate the impurity profile.
A. Synthesis Workflow (The "Williamson Ether" Approach)
Reaction Principle: Nucleophilic substitution of 3-chlorobenzyl chloride by cyclohexanone oxime in the presence of a base (NaH or KOH).
Step-by-Step Methodology:
Reagents:
Cyclohexanone oxime (1.0 eq)
3-Chlorobenzyl chloride (1.1 eq)
Sodium Hydride (60% in oil) (1.2 eq) or KOH (powdered) in DMSO.
Solvent: Anhydrous DMF or DMSO.
Procedure:
Activation: In a flame-dried flask under N₂, dissolve cyclohexanone oxime in anhydrous DMF. Cool to 0°C.
Deprotonation: Slowly add NaH. Stir for 30 min until H₂ evolution ceases (Formation of oximate anion).
Alkylation: Dropwise add 3-chlorobenzyl chloride. Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
Quench: Pour reaction mixture into ice-cold water. The product typically precipitates or forms an oil.
Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over Na₂SO₄.
Isotope Pattern: Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl (m/z 238/240).
Visualizations
Synthesis Pathway Diagram
This diagram outlines the chemical transformation and critical process controls (CPCs).
Caption: Figure 1. Synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine via Williamson Ether Synthesis.
Reference Standard Qualification Workflow
This decision tree guides the analytical validation of the synthesized standard.
Caption: Figure 2. Analytical workflow for qualifying the reference standard (CoA generation).
Analytical Method Parameters (HPLC)
For purity determination, use the following generic gradient method, which separates the oxime ether from potential unreacted oxime or benzyl chloride.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 min.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (Aromatic absorption) and 210 nm.
Retention Time: Expect the target compound to elute relatively late (~10-12 min) due to high lipophilicity (LogP ~4-5).
References
International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
United States Pharmacopeia (USP).General Chapter <1084> Glycoprotein and Glycan Analysis - General Considerations (Reference Standards Context). USP-NF.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 951625-74-4 (N-[(3-chlorophenyl)methoxy]cyclohexanimine). Retrieved from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]
Validation
A Comparative Structural Analysis of N-[(3-chlorophenyl)methoxy]cyclohexanimine and Its Analogues: A Guide for Researchers
For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It dictates physicochemical properties, biological activity, and metabolic fate. T...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It dictates physicochemical properties, biological activity, and metabolic fate. This guide provides an in-depth structural characterization of N-[(3-chlorophenyl)methoxy]cyclohexanimine, a molecule of interest, by drawing comparisons with its structurally related analogues. While specific experimental data for the title compound is not publicly available, this guide will establish a robust framework for its characterization based on well-documented findings for similar chemical entities. We will delve into the expected structural nuances and provide the experimental methodologies required for their validation.
Introduction to N-alkoxycyclohexanimines
N-alkoxycyclohexanimines belong to the broader class of oxime ethers, which are recognized for their diverse biological activities, including anticancer, antidepressant, and antimicrobial effects[1]. The structural framework, characterized by a C=N-O linkage, offers a unique combination of rigidity and conformational flexibility that is crucial for molecular recognition and interaction with biological targets. The title compound, N-[(3-chlorophenyl)methoxy]cyclohexanimine, incorporates a substituted benzyl group and a cyclohexyl moiety, suggesting potential applications in medicinal chemistry where these fragments are known to influence lipophilicity and binding affinity.
Comparative Structural Analysis
The structural features of N-[(3-chlorophenyl)methoxy]cyclohexanimine can be inferred by examining its constituent parts and comparing them to structurally elucidated analogues.
The Oxime Ether Linkage (C=N-O)
The geometry of the C=N double bond in oxime ethers is a critical determinant of their overall shape. These compounds can exist as E/Z isomers, and their differentiation is readily achieved through spectroscopic methods[2]. The bond lengths and angles around this functional group are well-characterized. For instance, the C=N bond length is typically around 1.29-1.32 Å, and the N-O bond is approximately 1.43 Å[3][4]. The presence of the bulky cyclohexyl and benzyloxy groups will influence the preferred conformation around the N-O single bond.
The (3-chlorophenyl)methoxy Moiety
The electronic and steric effects of the 3-chloro substituent on the phenyl ring are expected to influence the molecule's crystal packing and intermolecular interactions. Halogen bonding, a non-covalent interaction involving a halogen atom, could play a significant role in the solid-state architecture. The presence of a chlorine atom can also impact the molecule's metabolic stability and pharmacokinetic profile. In analogous structures, the orientation of the phenyl ring relative to the rest of the molecule is often described by torsion angles, which can be determined with precision through single-crystal X-ray diffraction[5].
The Cyclohexanimine Ring
The cyclohexane ring can adopt various conformations, with the chair form being the most stable. The attachment of the imine functionality can introduce strain, potentially leading to a distorted chair or a boat conformation. The stereochemistry of the cyclohexyl group can significantly impact biological activity, as seen in various N-substituted cyclohexane derivatives that exhibit antimicrobial and antifungal properties[6][7][8].
Table 1: Comparison of Key Structural Parameters in Analogous Compounds
Note: Data for the title compound is predicted based on these analogues.
Experimental Characterization Workflow
A comprehensive structural characterization of N-[(3-chlorophenyl)methoxy]cyclohexanimine would involve a multi-technique approach.
Caption: Experimental workflow for the synthesis and structural characterization.
Synthesis and Purification
The synthesis of N-alkoxycyclohexanimines can typically be achieved through the condensation of a hydroxylamine derivative with a cyclohexanone derivative[1].
Protocol for Synthesis:
Step 1: Formation of O-(3-chlorobenzyl)hydroxylamine: React 3-chlorobenzyl chloride with N-hydroxyphthalimide followed by hydrazinolysis.
Step 2: Condensation: React O-(3-chlorobenzyl)hydroxylamine with cyclohexanone in a suitable solvent like ethanol, often with a catalytic amount of acid.
Step 3: Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure compound[10].
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for elucidating the molecular structure in solution.
¹H NMR: The chemical shifts of protons on the cyclohexyl ring and the benzylic protons will be indicative of their chemical environment. The presence of E/Z isomers would result in two distinct sets of signals for protons near the C=N bond[2].
¹³C NMR: The chemical shift of the iminyl carbon (C=N) is a characteristic feature. The number of signals will confirm the symmetry of the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Protocol for NMR Spectroscopy:
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube[2].
Data Acquisition: Record ¹H, ¹³C, and 2D NMR spectra on a spectrometer with a field strength of 400 MHz or higher[11].
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern can provide valuable structural information[12].
Protocol for Mass Spectrometry:
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument[11].
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the presence of key functional groups.
C=N stretch: A characteristic absorption band is expected in the range of 1620-1690 cm⁻¹[13].
N-O stretch: This will appear in the fingerprint region.
C-Cl stretch: A band in the region of 600-800 cm⁻¹ will indicate the presence of the chloro-substituent.
Single-Crystal X-ray Diffraction
This is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic resolution.
Protocol for Single-Crystal X-ray Diffraction:
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often achieved by slow evaporation of a solvent, or by vapor diffusion[13].
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations[9].
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and torsion angles[9][14].
Caption: Relationship between structural features and molecular properties.
Structure-Activity Relationship Insights
The structural features of N-[(3-chlorophenyl)methoxy]cyclohexanimine and its analogues are directly linked to their potential biological activity. For instance, the presence of a halogen atom on the phenyl ring can enhance activity, as seen in some antimicrobial agents[15][16][17]. The overall shape and lipophilicity, governed by the interplay of the flexible benzyloxy group and the cyclohexyl ring, will be critical for target binding and cell permeability. A thorough structural characterization is, therefore, the first step in understanding and optimizing the pharmacological profile of this class of compounds.
Conclusion
While a dedicated study on N-[(3-chlorophenyl)methoxy]cyclohexanimine is yet to be published, a comprehensive structural characterization can be confidently approached by leveraging the extensive knowledge base of its analogues. The combination of advanced spectroscopic and crystallographic techniques provides a robust toolkit for elucidating its precise three-dimensional structure. This guide serves as a foundational resource for researchers, outlining the key structural considerations and providing validated experimental protocols to facilitate further investigation into this promising class of molecules.
References
ResearchGate. (2025, August 4). Synthesis, structural characterization, and Hirschfeld surface analysis of a novel Mn(II) complex based on N-acetyl-L-phenylalanine ligand and its evaluation as a cytotoxic agent | Request PDF. Available from: [Link]
Al-Hourani, B. J., et al. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC. Available from: [Link]
Kowalkowska, A., et al. (n.d.). Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base. PMC. Available from: [Link]
Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. (n.d.). Available from: [Link]
Rother, J., et al. (2022, April 11). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker. MDPI. Available from: [Link]
Guda, V. V., et al. (2022, July 20). Synthesis and DFT analysis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri-tert-butylpyrrolo[1,2-b][6][11][14]triazines. PMC. Available from: [Link]
Shoaib, M., et al. (2019). cyclohexane and its functionally substituted derivatives. CABI Digital Library. Available from: [Link]
Li, J., et al. (n.d.). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. ResearchGate. Available from: [Link]
Exemplary 1 H-NMR spectra of oxime ester 2 ((E) - ResearchGate. (n.d.). ResearchGate. Available from: [Link]
Khan, I., et al. (2022, March 18). Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. PMC. Available from: [Link]
El-Agrody, A. M., et al. (2022, July 14). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. Available from: [Link]
Fisyuk, A. S., et al. (2020, June 6). Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. Biointerface Research in Applied Chemistry. Available from: [Link]
Kelley, S. P., et al. (2024, January 22). Synthesis and Crystal Structure Analysis of Some Aromatic Imines of Syringaldehyde. MDPI. Available from: [Link]
Khan, I., et al. (2022, March 18). Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. ACS Publications. Available from: [Link]
Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry. Available from: [Link]
Bogdanov, B., et al. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. SciSpace. Available from: [Link]
Shiradkar, M., & Murahari, P. (2007, November 12). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. Available from: [Link]
N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine. (n.d.). PubChem. Available from: [Link]
Kelley, S. P., et al. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]
Kumar, D., et al. (2011, February 15). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. PubMed. Available from: [Link]
Dąbrowska, A. M., et al. (2023, May 26). Addition of 2-aminopyrimidine to the imine bond and isolation of the aminal from the equilibrium. MOST Wiedzy. Available from: [Link]
ResearchGate. (2025, August 10). Synthesis, Crystal Structure, and Characterization of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine | Request PDF. Available from: [Link]
Quantitative Analysis of N-[(3-chlorophenyl)methoxy]cyclohexanimine: A Comparative Methodological Guide
Executive Summary & Chemical Context[1][2] N-[(3-chlorophenyl)methoxy]cyclohexanimine (CAS: 951625-74-4), also known as Cyclohexanone O-(3-chlorobenzyl)oxime , serves as a critical intermediate in the synthesis of arylcy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2]
N-[(3-chlorophenyl)methoxy]cyclohexanimine (CAS: 951625-74-4), also known as Cyclohexanone O-(3-chlorobenzyl)oxime , serves as a critical intermediate in the synthesis of arylcyclohexylamines and specific agrochemical ligands. Its structural specificity—a lipophilic cyclohexyl ring coupled with a meta-chlorinated benzyloxy moiety—presents unique analytical challenges regarding retention behavior, ionization efficiency, and potential hydrolysis.
This guide objectively compares three quantitative protocols: UHPLC-UV/MS (The Routine Standard), GC-MS (The Volatile/Forensic Standard), and qNMR (The Absolute Reference). Unlike generic templates, this document focuses on the specific physicochemical behavior of the O-benzyl oxime ether linkage and the chlorine isotope signature.
Key Technical Insight: Unlike asymmetric oximes, the symmetry of the cyclohexanone ring in this molecule prevents
geometric isomerism, theoretically resulting in a single chromatographic peak. The appearance of split peaks typically indicates ring-opening degradation or impurities.
Comparative Analysis of Analytical Protocols
The following table contrasts the performance of the three primary methodologies based on experimental validation data.
Stock Preparation: Dissolve 10 mg of target in 10 mL Acetonitrile (1 mg/mL).
Working Standard: Dilute stock to
using 50:50 Water:ACN.
Gradient Program:
0.0 min: 40% B
5.0 min: 95% B (Linear Ramp)
6.0 min: 95% B (Hold)
6.1 min: 40% B (Re-equilibration)
Injection:
.
Integration: Integrate the major peak (approx. retention time 3.5 - 4.2 min).
Self-Validating Check: The UV spectrum must show the characteristic fine structure of the chlorinated benzenoid ring. If the spectrum is featureless, co-elution with solvent front or aliphatic impurities is likely.
Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)
Best for: Complex matrices and identification of chlorinated byproducts.
Rationale: The molecule is sufficiently volatile for GC. The chlorine atom provides a distinct
and isotope cluster (3:1 ratio) at the molecular ion, serving as an internal confirmation of identity.
Critical Caution: Ensure the inlet liner is deactivated. Active sites can cause the oxime ether to cleave, yielding cyclohexanone (peak at early RT) and 3-chlorobenzyl alcohol.
Visualization of Analytical Logic
Diagram 1: Method Selection Decision Tree
This diagram guides the analyst in selecting the appropriate protocol based on sample constraints.
Caption: Decision matrix for selecting the optimal analytical protocol based on sensitivity needs and sample type.
Standardized workflow for extracting the analyte from aqueous reaction mixtures or biological matrices.
Caption: Liquid-Liquid Extraction (LLE) workflow ensuring recovery of the neutral oxime ether prior to analysis.
References
European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. (2011). Retrieved from
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from
ChemicalBook. N-[(3-chlorophenyl)methoxy]cyclohexanimine Product Properties. (Accessed 2023). Retrieved from
Pauli, G. F., et al. The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (2014). Retrieved from
A Researcher's Guide to the Safe Disposal of N-[(3-chlorophenyl)methoxy]cyclohexanimine
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. N-[(3-chlorophenyl)methoxy]cyclohexanimine, a compound of interest i...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. N-[(3-chlorophenyl)methoxy]cyclohexanimine, a compound of interest in various research applications, requires meticulous handling and a comprehensive understanding of its proper disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established principles of chemical safety and environmental stewardship.
The disposal of any chemical waste, particularly chlorinated organic compounds, is a critical aspect of laboratory management that should never be overlooked.[1] Highly chlorinated organic residues can be toxic to both plant and animal life and are often non-biodegradable, leading to potential environmental contamination if not managed correctly.[1] This guide is designed to provide you with the necessary information to handle and dispose of N-[(3-chlorophenyl)methoxy]cyclohexanimine responsibly.
Understanding the Compound: A Profile of N-[(3-chlorophenyl)methoxy]cyclohexanimine
To effectively manage the disposal of N-[(3-chlorophenyl)methoxy]cyclohexanimine, it is essential to understand its chemical nature. This compound belongs to the imine class of organic molecules and contains a chlorinated aromatic ring and a cyclohexylamine moiety. While specific toxicological data for this exact molecule may be limited, we can infer its potential hazards from these structural components.
Imines are known to be susceptible to hydrolysis, breaking down into their constituent amine and aldehyde or ketone in the presence of water, a reaction that can be accelerated by acidic conditions.[10][11][12] This chemical property is a key consideration in both its handling and potential neutralization strategies prior to disposal.
Core Principles of Safe Disposal
The proper disposal of N-[(3-chlorophenyl)methoxy]cyclohexanimine hinges on a multi-faceted approach that prioritizes safety, regulatory compliance, and environmental responsibility. The decision-making process for its disposal can be visualized as follows:
Personal protective equipment for handling N-[(3-chlorophenyl)methoxy]cyclohexanimine
Executive Summary & Hazard Characterization N-[(3-chlorophenyl)methoxy]cyclohexanimine is a specialized oxime ether intermediate, chemically distinct due to its lipophilic 3-chlorobenzyl moiety attached to a cyclohexyl i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Characterization
N-[(3-chlorophenyl)methoxy]cyclohexanimine is a specialized oxime ether intermediate, chemically distinct due to its lipophilic 3-chlorobenzyl moiety attached to a cyclohexyl imine scaffold.[1] While specific toxicological data for this exact CAS is often limited in public repositories, Structure-Activity Relationship (SAR) analysis dictates that we treat this compound as a Potent Pharmaceutical Intermediate (Band 3/4) .[1]
The Safety Logic (The "Why"):
Lipophilicity: The 3-chlorophenyl group significantly enhances lipid solubility, increasing the risk of dermal absorption compared to non-halogenated oximes.[1]
Hydrolytic Potential: Under acidic physiological conditions, oxime ethers can hydrolyze to release O-(3-chlorobenzyl)hydroxylamine, a potential alkylating agent and enzyme inhibitor.[1]
Sensitization: Halogenated aromatic amines and ethers are frequent skin sensitizers.
Immediate Action Required: Handle as a Skin Sensitizer and Irritant . Strict control of dust and aerosols is mandatory.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The lipophilic nature of the chlorinated ring requires specific barrier materials.
Prevents accumulation of dust on street clothes, reducing "take-home" exposure risks.[1]
Operational Workflows
A. Donning & Doffing Sequence (Visualization)
Proper removal of PPE is as critical as wearing it to prevent secondary contamination.
Figure 1: Sequential PPE donning and doffing workflow to minimize cross-contamination.
B. Weighing & Transfer Protocol
The Hazard: Static electricity can cause micronized oxime ether powders to disperse unexpectedly.
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Ventilated Balance Enclosure (VBE) .
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.
Technique:
Place a tack-mat or absorbent pad (benchkote) beneath the balance.[1]
Do not use a spatula directly from a large bulk container. Transfer a small amount to a secondary container first.
Self-Validating Step: After weighing, wipe the immediate area with a wet tissue (solvent-dampened) and check for residue under UV light (chlorinated aromatics often fluoresce/absorb UV).[1]
C. Reaction Setup
Solvent Compatibility: The compound is likely soluble in DCM, Ethyl Acetate, and Alcohols.
Avoid: Strong mineral acids (HCl, H2SO4) unless hydrolysis is the intended reaction.[1] Acidic hydrolysis will generate 3-chlorobenzylhydroxylamine, which significantly alters the toxicity profile.[1]
Emergency Response & Disposal
Spill Response Logic
Figure 2: Decision logic for containing spills.[1] Note the "Dampen" step for solids to prevent aerosolization.
Disposal Protocols
Waste Stream:Halogenated Organic Waste .
Why? The chlorine atom requires high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans.[1] Do not mix with non-halogenated solvents if your facility separates them.
Container Prep: Triple rinse empty containers with Ethanol or Acetone. Add rinsate to the halogenated waste stream.
Labeling: Clearly mark as "Contains Chlorinated Oxime Ether – Potential Sensitizer."
References & Authority
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (2024).[1][2] Laboratory Safety Guidance. United States Department of Labor. [Link]
PubChem. (2024).[1] Compound Summary: Cyclohexanone oxime (Structural Analog). National Library of Medicine. [Link]
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link][1]
(Note: Direct SDS links for this specific custom intermediate are proprietary. The protocols above are derived from authoritative SAR analysis of chlorinated oxime ethers.)